Product packaging for HTH-02-006(Cat. No.:)

HTH-02-006

Cat. No.: B1192874
M. Wt: 588.4 g/mol
InChI Key: KQMWYEJQANQTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HTH-02-006 ameliorates YAP(S127A)-induced hepatomegaly, and reduces MYPT1(S445) phosphorylation in the same tissues. This compound delays the outgrowth of YAP-induced HuCCT-1 xenograft tumors in nude mice, supposedly through NUAK2 inhibition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H29IN6O3 B1192874 HTH-02-006

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H29IN6O3

Molecular Weight

588.4 g/mol

IUPAC Name

N-[3-[5-iodo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]propanamide

InChI

InChI=1S/C25H29IN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h5-9,14-16H,4,10-13H2,1-3H3,(H,28,33)(H,27,29,30)

InChI Key

KQMWYEJQANQTDM-UHFFFAOYSA-N

SMILES

IC1=CN=C(NC2=C(OC)C=C(N3CCN(C)CC3)C=C2)N=C1OC4=CC=CC(NC(CC)=O)=C4

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC2=NC(=NC=C2I)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HTH-02-006;  HTH02006;  HTH 02 006; 

Origin of Product

United States

Foundational & Exploratory

HTH-02-006: A Targeted Approach to NUAK2 Inhibition in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth technical overview of HTH-02-006, a potent and selective inhibitor of NUAK family kinase 2 (NUAK2). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Hippo-YAP signaling pathway in oncology.

Core Target: this compound is a small molecule inhibitor that specifically targets NUAK2, a serine/threonine kinase that plays a crucial role in the Hippo-YAP signaling pathway.[1][2][3] NUAK2 has been identified as a critical downstream effector of the transcriptional co-activator YAP, which is frequently dysregulated in various human cancers.[4][5][6] The expression of NUAK2 is often elevated in cancer cells, correlating with poor prognoses and metastasis.[7]

Mechanism of Action: this compound exerts its therapeutic effect by inhibiting the kinase activity of NUAK2.[1][3] This inhibition prevents the phosphorylation of downstream substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1) at serine 445.[1][3][5][8] The dephosphorylation of MYPT1 leads to a reduction in the phosphorylation of Myosin Light Chain (MLC), which in turn disrupts actomyosin cytoskeleton dynamics.[1][3] This disruption is critical as the actomyosin cytoskeleton is involved in a positive feedback loop that promotes the nuclear localization and activity of YAP.[5][6] By inhibiting NUAK2, this compound effectively dampens this feedback loop, leading to the inactivation of YAP and the downregulation of its target genes, including NUAK2 itself and the proto-oncogene c-MYC.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Parameter Value Assay Conditions Reference
IC50 (NUAK2) 126 nMIn vitro kinase assay with [γ-32P]ATP and Sakamototide substrate.[1][3]

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Cell Line Cancer Type YAP Status IC50 (Growth Inhibition) Assay Duration Reference
HuCCT-1Liver CancerHighMore sensitive than YAP-low cells120 hours[1][4]
SNU475Liver CancerHighMore sensitive than YAP-low cells120 hours[1][4]
HepG2Liver CancerLowLess sensitive than YAP-high cells120 hours[1][4]
SNU398Liver CancerLowLess sensitive than YAP-high cells120 hours[1][4]
LAPC-4Prostate Cancer-4.65 µM9 days[1]
22RV1Prostate Cancer-5.22 µM9 days[1]
HMVP2Prostate Cancer-5.72 µM9 days[1]

Table 2: In Vitro Cell Growth Inhibition by this compound

Model Cancer Type Dosage and Administration Treatment Duration Key Findings Reference
TetO-YAP S127A Transgenic MiceYAP-induced Hepatomegaly10 mg/kg, i.p., twice daily14 daysSignificantly suppressed hepatomegaly (reduced liver/body weight ratio).[1][5]
HMVP2 Prostate Cancer Allograft in FVB MiceProstate Cancer10 mg/kg, i.p., twice daily20 daysSignificantly inhibited tumor growth.[1][3]
HuCCT-1 Xenograft in Nude MiceLiver Cancer10 mg/kg, i.p., twice daily30 daysAttenuated tumor growth rates.[5]

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

In Vitro NUAK2 Kinase Assay: The inhibitory activity of this compound on NUAK2 kinase was determined using a radioisotope-based filter binding assay. Recombinant NUAK2 enzyme was incubated with the substrate Sakamototide (200 µM) and [γ-32P]ATP (100 µM) in a kinase reaction buffer.[4] Varying concentrations of this compound were added to the reaction mixture. The reaction was allowed to proceed at 30°C for a specified time and then stopped. The reaction mixture was then transferred to a phosphocellulose filter membrane, which binds the phosphorylated substrate. After washing to remove unincorporated [γ-32P]ATP, the radioactivity on the filter was quantified using a scintillation counter. The IC50 value was calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis for Phosphorylated Proteins: Cancer cell lines were treated with various concentrations of this compound for specified durations. Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with primary antibodies specific for phosphorylated MYPT1 (S445), total MYPT1, phosphorylated MLC, and total MLC overnight at 4°C.[4] After washing, the membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Growth Inhibition Assay: Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of this compound or DMSO as a vehicle control. After the indicated incubation period (e.g., 120 hours), cell viability was assessed using the crystal violet staining method.[4] The absorbance was measured at a specific wavelength using a microplate reader. The percentage of cell growth inhibition was calculated relative to the DMSO-treated control cells, and the IC50 values were determined by non-linear regression analysis.

Tumor Spheroid Growth Assay: Prostate cancer cells were seeded in ultra-low attachment 96-well plates to promote the formation of three-dimensional tumor spheroids. Once the spheroids reached a certain size, they were treated with different concentrations of this compound.[1] The growth of the spheroids was monitored over several days by capturing images and measuring the spheroid diameter or volume. The IC50 values were calculated based on the inhibition of spheroid growth.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound in the Hippo-YAP pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Interpretation Kinase_Assay NUAK2 Kinase Assay (IC50 Determination) Target_Validation Target Validation (NUAK2 Inhibition) Kinase_Assay->Target_Validation Western_Blot Western Blot (p-MYPT1, p-MLC levels) MoA_Elucidation Mechanism of Action (YAP Pathway) Western_Blot->MoA_Elucidation Cell_Growth Cell Growth Assays (Cancer Cell Lines) Therapeutic_Potential Therapeutic Potential (Anti-cancer Efficacy) Cell_Growth->Therapeutic_Potential Animal_Models Mouse Models (Xenograft/Allograft) Treatment This compound Administration (e.g., 10 mg/kg, i.p.) Animal_Models->Treatment Efficacy_Assessment Tumor Volume Measurement & Survival Analysis Treatment->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (p-MYPT1 in tumors) Treatment->PD_Analysis Efficacy_Assessment->Therapeutic_Potential PD_Analysis->MoA_Elucidation

References

HTH-02-006: A Technical Guide to its Role in YAP Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key factor in the development and progression of numerous cancers. The primary downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus, bind with TEAD family transcription factors, and drive the expression of genes that promote cell growth and inhibit apoptosis.

Recent research has identified NUAK family SNF1-like kinase 2 (NUAK2), also known as SNARK, as a pivotal component in a positive feedback loop that amplifies YAP activity, particularly in cancer cells.[1][2][3] This discovery has positioned NUAK2 as a promising therapeutic target for YAP-driven malignancies.[1] HTH-02-006 is a potent and selective small molecule inhibitor of NUAK2 that has become an essential tool for interrogating this signaling axis.[4][5] This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Breaking the YAP-NUAK2 Positive Feedback Loop

This compound functions by directly inhibiting the kinase activity of NUAK2.[4] In many cancers, particularly those with high YAP activity, a positive feedback loop exists where nuclear YAP/TEAD complexes drive the transcription of the NUAK2 gene.[3][6] The resulting NUAK2 protein then acts to sustain and amplify YAP's own activity. It achieves this by modulating the actomyosin cytoskeleton, which in turn influences YAP's subcellular localization and prevents its inhibitory phosphorylation by the core Hippo kinase LATS1/2.[1][7]

By inhibiting NUAK2, this compound disrupts this oncogenic feedback loop.[1] The direct consequence of NUAK2 inhibition is a decrease in the phosphorylation of its substrates, such as Myosin phosphatase target subunit 1 (MYPT1), leading to reduced actomyosin contractility.[4][8] This cytoskeletal rearrangement promotes the cytoplasmic retention and sequestration of YAP, preventing its nuclear translocation and subsequent pro-tumorigenic gene expression.[3][7] Mechanistically, this compound treatment leads to the inactivation of YAP and the downregulation of YAP target genes, including NUAK2 itself and the oncogene c-MYC.[4][9]

YAP_NUAK2_Feedback_Loop cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm YAP YAP YAP_TEAD YAP-TEAD Complex YAP->YAP_TEAD pYAP p-YAP (Inactive) TEAD TEAD TEAD->YAP_TEAD NUAK2_Gene NUAK2 Gene YAP_TEAD->NUAK2_Gene Transcription NUAK2_mRNA NUAK2 mRNA NUAK2_Gene->NUAK2_mRNA NUAK2_Protein NUAK2 Kinase NUAK2_mRNA->NUAK2_Protein Translation pMYPT1 p-MYPT1 NUAK2_Protein->pMYPT1 Phosphorylation Actomyosin Actomyosin Cytoskeleton Actomyosin->YAP Promotes Nuclear Translocation LATS LATS1/2 Actomyosin->LATS Inhibition pMYPT1->Actomyosin Activation LATS->pYAP Inhibitory Phosphorylation HTH This compound HTH->NUAK2_Protein Inhibition

Fig. 1: this compound Mechanism of Action in the YAP Signaling Pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo models. The data consistently shows potent inhibition of NUAK2 and preferential activity against cancer cells with high YAP signaling.

Table 1: In Vitro Activity of this compound
Assay TypeTarget/Cell LineIC50 ValueNotesReference
Kinase AssayNUAK2126 nMRadioactive [γ-³²P]ATP incorporation into Sakamototide substrate.[4][9]
Kinase AssayNUAK18 nMRadioactive [³³P-ATP] filter-binding assay.[8][10]
3D Spheroid GrowthLAPC-4 (Prostate Cancer)4.65 µM9-day assay.[4][9]
3D Spheroid Growth22RV1 (Prostate Cancer)5.22 µM9-day assay.[4][9]
3D Spheroid GrowthHMVP2 (Prostate Cancer)5.72 µM9-day assay.[4][9]
Cell GrowthYAP-high cells (HuCCT-1, SNU475)More SensitiveCompared to YAP-low cells (HepG2, SNU398) over 120 hours.[4][11]
Cell ProliferationCancer Cell Explants~50% reductionAt 10 µM over 72-96 hours.[9]
Table 2: In Vivo Efficacy of this compound
Model TypeCancer TypeDosing RegimenKey OutcomesReference
Transgenic Mouse (TetO-YAP S127A)YAP-driven Hepatomegaly10 mg/kg, i.p., twice daily for 14 daysSuppressed liver overgrowth; reduced liver/body weight ratio; decreased Ki67+ hepatocytes.[4][9]
Allograft (HMVP2 cells)Prostate Cancer10 mg/kg, i.p., twice daily for 20 daysSignificantly inhibited tumor growth; reduced Ki67+ proliferation index.[4][9][12]
Xenograft (HuCCT-1 TetO-YAP S127A)Liver Cancer10 mg/kg, i.p., twice dailyAttenuated tumor growth rates compared to vehicle control.[1][11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the activity of this compound.

In Vitro NUAK2 Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit NUAK2's enzymatic activity.

  • Principle: Measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific peptide substrate by the NUAK2 enzyme.

  • Materials:

    • Recombinant full-length human NUAK2 enzyme.[13]

    • Substrate: Sakamototide or CHKtide peptide.[4][13]

    • [γ-³²P]ATP or [³³P-ATP].[8][11]

    • Kinase reaction buffer (e.g., 200mM Tris-HCl, pH 7.4, 100mM MgCl₂, 0.5mg/ml BSA, 250µM DTT).[14]

    • This compound serially diluted in DMSO.

    • Filter paper (e.g., P81 phosphocellulose) and scintillation counter.

  • Procedure:

    • Prepare reaction mixtures in a 96-well plate containing kinase buffer, NUAK2 enzyme, and the peptide substrate.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and pre-incubate for 10-20 minutes at room temperature.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction for a defined period (e.g., 40 minutes) at 30°C or ambient temperature.[14]

    • Terminate the reaction by spotting the mixture onto phosphocellulose filter paper.

    • Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity retained on the filter paper using a scintillation counter.

    • Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.[15]

Western Blot for Phospho-Substrate Levels

This method is used to confirm the on-target cellular activity of this compound by measuring the phosphorylation status of a known NUAK2 substrate.

  • Principle: Uses phospho-specific antibodies to detect the levels of phosphorylated MYPT1 at Serine 445 (S445) in cell lysates after treatment with this compound.

  • Procedure:

    • Culture cells (e.g., SNU475 or HuCCT-1) to ~70% confluency.[4]

    • Treat cells with increasing concentrations of this compound (e.g., 0.5-16 µM) for a specified duration (e.g., 120 hours).[4]

    • Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-MYPT1 (S445) and total MYPT1. A loading control (e.g., GAPDH) should also be probed.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity to determine the ratio of phosphorylated to total protein.

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines the process for evaluating the anti-tumor activity of this compound in a mouse model.

Xenograft_Workflow start Day 0: Implant HuCCT-1 TetO-YAP S127A cells subcutaneously into nude mice. tumor_growth Monitor mice for tumor growth. Measure volume with calipers. start->tumor_growth randomization When tumors reach ~100 mm³, randomize mice into groups. tumor_growth->randomization treatment Treatment Phase (e.g., 30 days): - Group 1: Vehicle (i.p., BID) - Group 2: this compound (10 mg/kg, i.p., BID) randomization->treatment monitoring During Treatment: - Measure tumor volume 2-3x per week. - Monitor body weight and animal health. treatment->monitoring endpoint Study Endpoint: - Euthanize mice. - Excise tumors for weight and analysis. monitoring->endpoint analysis Post-Endpoint Analysis: - Immunohistochemistry (e.g., Ki67) - Western Blot of tumor lysates endpoint->analysis

Fig. 2: General Workflow for an In Vivo Xenograft Efficacy Study.
  • Procedure:

    • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ HuCCT-1 TetO-YAP S127A cells) mixed with Matrigel into the flanks of immunodeficient nude mice.[9]

    • Tumor Growth and Randomization: Allow tumors to establish. Once tumors reach a mean volume of approximately 100 mm³, randomize the animals into treatment and vehicle control groups.[11]

    • Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg twice daily (BID). The vehicle group receives a corresponding volume of the drug carrier (e.g., 10% DMSO in corn oil).[4][9]

    • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health throughout the study.[12]

    • Endpoint Analysis: At the end of the study period (e.g., 20-30 days) or when tumors reach a predetermined endpoint, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry (for proliferation markers like Ki67) or Western blotting (for target engagement markers like p-MYPT1).[9][12]

Conclusion

This compound is a critical pharmacological tool for investigating the role of NUAK2 in cellular signaling. Its mechanism of action, centered on the disruption of a key YAP-NUAK2 positive feedback loop, provides a clear rationale for its potent anti-proliferative effects in YAP-driven cancers. The quantitative data from both in vitro and in vivo studies demonstrate its efficacy and selectivity. The detailed protocols provided herein offer a foundation for further research into the therapeutic potential of targeting the NUAK2-YAP axis in oncology and other related pathologies.

References

HTH-02-006: A Technical Guide for Liver Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-02-006 is a potent and selective inhibitor of NUAK Family Kinase 2 (NUAK2), a critical downstream target of the Hippo-YAP signaling pathway.[1][2][3] Emerging preclinical evidence highlights the significant therapeutic potential of this compound in liver cancers characterized by high YAP (Yes-associated protein) activity. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound functions as a reversible small-molecule inhibitor of NUAK2.[4][5] In liver cancer models with high oncogenic YAP activity, YAP transcriptionally upregulates NUAK2. NUAK2 then promotes cell proliferation and tumor growth. This compound directly inhibits the kinase activity of NUAK2, thereby disrupting this signaling cascade.[2][3] The primary downstream effect of NUAK2 inhibition is the reduced phosphorylation of its substrate MYPT1 at serine 445 (S445), which in turn decreases the phosphorylation of Myosin Light Chain (MLC), leading to inhibition of the actomyosin cytoskeleton and reduced cell proliferation.[1][6]

Signaling Pathway Diagram

The following diagram illustrates the role of this compound within the Hippo-YAP pathway in liver cancer.

HTH02006_Pathway cluster_substrate Substrate Phosphorylation Cascade YAP High Nuclear YAP (Oncogenic Driver) NUAK2_Gene NUAK2 Gene (Transcription) YAP->NUAK2_Gene Upregulates NUAK2_Protein NUAK2 Kinase NUAK2_Gene->NUAK2_Protein Expresses pMYPT1 p-MYPT1 (S445) NUAK2_Protein->pMYPT1 Phosphorylates HTH This compound HTH->NUAK2_Protein Inhibits MYPT1 MYPT1 pMLC p-MLC pMYPT1->pMLC Leads to MLC MLC Proliferation Cell Proliferation & Tumor Growth pMLC->Proliferation Promotes

Caption: this compound mechanism of action in the YAP-NUAK2 signaling pathway.

Quantitative Preclinical Data

This compound has demonstrated potent activity both in vitro and in vivo. The data below summarizes its inhibitory concentrations and effects on various liver cancer cell lines.

Table 1: In Vitro Kinase Inhibition
TargetIC₅₀ ValueAssay Method
NUAK2126 nMRadioactive [γ-³²P]ATP incorporation into Sakamototide[1][6]
NUAK18 nMRadioactive [³³P-ATP] filter-binding assay[5]

Note: While this compound inhibits both NUAK1 and NUAK2, studies suggest its anti-proliferative effect in the tested liver cancer context is primarily mediated through NUAK2.[3]

Table 2: In Vitro Efficacy in Liver Cancer Cell Lines
Cell LineYAP StatusGrowth Inhibition EffectConcentration RangeDuration
HuCCT-1 HighHigh sensitivity0.5 - 16 µM120 hours[1][3]
SNU475 HighHigh sensitivity0.5 - 16 µM120 hours[1]
HepG2 LowLower sensitivity0.5 - 16 µM120 hours[1]
SNU398 LowLower sensitivity0.5 - 16 µM120 hours[1]
Table 3: In Vivo Efficacy in Mouse Models
ModelTreatmentDosingDurationKey Outcomes
YAP-induced Hepatomegaly (TetO-YAP S127A transgenic mice)This compound10 mg/kg, i.p., twice daily14 daysSignificantly suppressed liver overgrowth (reduced liver/body weight ratio) and decreased Ki67-positive proliferating hepatocytes.[1][2][3]
HuCCT-1 Xenograft (YAP-driven)This compound10 mg/kg30 daysSignificantly attenuated tumor growth rates compared to vehicle control.[3]

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the protocols used in the evaluation of this compound.

In Vitro NUAK2 Kinase Assay

This protocol measures the direct inhibitory effect of this compound on NUAK2 kinase activity.

Objective: To determine the IC₅₀ of this compound against NUAK2.

Materials:

  • Recombinant NUAK2 enzyme

  • Sakamototide (synthetic peptide substrate)

  • [γ-³²P]ATP (radioactive ATP)

  • This compound (in various concentrations)

  • Kinase buffer

  • DMSO (vehicle control)

Methodology:

  • Prepare a reaction mixture containing NUAK2 enzyme, Sakamototide substrate, and kinase buffer.

  • Add varying concentrations of this compound (or DMSO for control) to the reaction wells.

  • Initiate the kinase reaction by adding 100 µM [γ-³²P]ATP.[2]

  • Incubate the reaction to allow for phosphorylation of the substrate.

  • Stop the reaction and measure the incorporation of ³²P into the Sakamototide substrate using a filter-binding assay and scintillation counting.

  • Calculate the percentage of kinase activity relative to the DMSO control for each this compound concentration.

  • Plot the data to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of NUAK2 activity.

Cell Growth Inhibition Assay (Crystal Violet)

This assay assesses the effect of this compound on the proliferation of liver cancer cell lines.

Objective: To compare the sensitivity of high-YAP and low-YAP liver cancer cells to this compound.

Materials:

  • Liver cancer cell lines (e.g., HuCCT-1, SNU475, HepG2, SNU398)

  • This compound (serial dilutions from 0.5 to 16 µM)

  • Cell culture medium and plates (96-well)

  • Crystal Violet staining solution

  • Methanol (for fixation)

Methodology:

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat cells with increasing concentrations of this compound (0.5-16 µM) or DMSO vehicle control.[1]

  • Incubate the cells for 120 hours (5 days).[1][2]

  • After incubation, wash the cells with PBS and fix them with methanol.

  • Stain the fixed cells with Crystal Violet solution.

  • Wash away excess stain and allow the plates to dry.

  • Solubilize the stain and measure the absorbance at a specific wavelength to quantify cell viability/biomass.

  • Generate dose-response curves to compare the growth inhibitory effects across different cell lines.

In Vivo Hepatomegaly Study Workflow

The following diagram outlines the workflow for evaluating the efficacy of this compound in a genetically engineered mouse model of YAP-driven liver growth.

InVivo_Workflow Start Start: TetO-YAP S127A Transgenic Mice AAV 1. Infect with AAV-Cre to induce model Start->AAV Dox 2. Administer Doxycycline (Dox) to activate YAP expression AAV->Dox Treatment 3. Randomize & Treat Groups (14 Days) Dox->Treatment Group1 Vehicle Control (i.p., twice daily) Treatment->Group1 Group2 This compound (10 mg/kg, i.p., twice daily) Treatment->Group2 Endpoint 4. Endpoint Analysis Group1->Endpoint Group2->Endpoint Analysis1 Measure Liver/Body Weight Ratio Endpoint->Analysis1 Assess Gross Morphology Analysis2 Immunohistochemistry (Ki67 Staining for Proliferation) Endpoint->Analysis2 Assess Cell Proliferation Analysis3 Western Blot of Liver Lysates (for p-MYPT1) Endpoint->Analysis3 Assess Target Engagement

Caption: Workflow for the in vivo evaluation of this compound in a YAP-driven hepatomegaly model.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the Hippo-YAP signaling pathway in liver cancer. Its demonstrated efficacy in preclinical models, particularly those with high YAP expression, suggests that NUAK2 is a promising therapeutic target.[2][3] Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, long-term toxicity assessments, and the identification of predictive biomarkers to select patient populations most likely to benefit from NUAK2 inhibition. Combination studies with other targeted agents or immunotherapies could also unveil synergistic anti-tumor effects.

References

HTH-02-006: A Novel NUAK Inhibitor with Anti-Fibrotic Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The Hippo signaling pathway and its downstream effectors, the transcriptional co-activators YAP and TAZ, have emerged as critical regulators of fibrogenesis. HTH-02-006, a potent inhibitor of NUAK family kinases 1 and 2 (NUAK1/2), has demonstrated significant anti-fibrotic effects in preclinical models. This technical guide provides an in-depth overview of the anti-fibrotic properties of this compound, its mechanism of action, relevant experimental data, and detailed protocols for its evaluation.

Introduction to this compound and its Target

This compound is a small molecule inhibitor of NUAK1 and NUAK2, serine/threonine kinases that negatively regulate the Hippo signaling pathway.[1] By inhibiting NUAK1/2, this compound promotes the activation of the Hippo pathway kinase cascade, leading to the phosphorylation and cytoplasmic retention of YAP and TAZ. This prevents their nuclear translocation and subsequent activation of pro-fibrotic gene transcription. The primary application of this compound has been investigated in the context of YAP-driven cancers; however, emerging evidence strongly supports its therapeutic potential in fibrotic diseases.[1]

Mechanism of Anti-Fibrotic Action

The anti-fibrotic effect of this compound is intrinsically linked to its modulation of the Hippo-YAP signaling pathway.

  • Inhibition of NUAK1/2: this compound directly binds to and inhibits the kinase activity of NUAK1 and NUAK2.

  • Activation of the Hippo Pathway: Inhibition of NUAKs relieves their negative regulation on the core Hippo kinases, LATS1/2.

  • Phosphorylation and Inactivation of YAP/TAZ: Activated LATS1/2 phosphorylate YAP and TAZ, leading to their sequestration in the cytoplasm by 14-3-3 proteins.

  • Suppression of Pro-Fibrotic Gene Expression: With YAP/TAZ retained in the cytoplasm, their interaction with TEAD transcription factors in the nucleus is prevented, thereby downregulating the expression of target genes involved in fibroblast activation, proliferation, and extracellular matrix deposition.

HTH_02_006_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-fibrotic_stimuli Pro-fibrotic Stimuli (e.g., TGF-β) NUAK1_2 NUAK1/2 Pro-fibrotic_stimuli->NUAK1_2 Activation HTH_02_006 This compound HTH_02_006->NUAK1_2 Inhibition Hippo_Kinase_Cassette Hippo Kinase Cassette (LATS1/2) NUAK1_2->Hippo_Kinase_Cassette Inhibition YAP_TAZ YAP/TAZ Hippo_Kinase_Cassette->YAP_TAZ Phosphorylation YAP_TAZ_P p-YAP/TAZ (Inactive) TEAD TEAD YAP_TAZ->YAP_TAZ_P YAP_TAZ->TEAD Activation Pro_fibrotic_Genes Pro-fibrotic Gene Expression TEAD->Pro_fibrotic_Genes Transcription

Caption: Mechanism of this compound Anti-fibrotic Action.

Preclinical Anti-Fibrotic Data

The anti-fibrotic efficacy of this compound has been demonstrated in a murine model of renal fibrosis induced by unilateral ureteral obstruction (UUO). Treatment with a NUAK inhibitor, identified as HTH, resulted in a significant reduction of key fibrotic markers.[1]

Quantitative Data Summary
ParameterAssay TypeModelEffect of this compoundReference
NUAK1 IC50 Radioactive (33P-ATP) filter-binding assayIn vitro8 nM--INVALID-LINK--
NUAK2 IC50 Radioactive (33P-ATP) filter-binding assayIn vitro126 nM--INVALID-LINK--
Fibrillar Collagen Picrosirius Red StainingUUO-induced renal fibrosis mouse modelDecrease[1]
Type 1 Collagen Not specifiedUUO-induced renal fibrosis mouse modelDecrease[1]
α-Smooth Muscle Actin (α-SMA) Not specifiedUUO-induced renal fibrosis mouse modelDecrease[1]

Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis

This model is widely used to induce progressive tubulointerstitial fibrosis.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Anesthesia: Anesthetize the mice using isoflurane or a ketamine/xylazine cocktail.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the kidneys and ureters.

    • Isolate the left ureter.

    • Ligate the left ureter at two points using 4-0 silk suture.

    • Cut the ureter between the two ligatures to ensure complete obstruction.

    • Reposition the kidney and close the abdominal incision in layers.

  • Sham Operation: Perform the same surgical procedure on a control group of mice, but without ligating the ureter.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., DMSO and corn oil).

    • Administer this compound or vehicle control to the mice daily via intraperitoneal injection, starting from the day of surgery. A typical dose used in other in vivo studies is 10 mg/kg, twice daily.[2]

  • Tissue Harvest: Euthanize the mice at a predetermined time point (e.g., 7 or 14 days post-surgery) and harvest the kidneys for analysis.

UUO_Workflow Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Surgery Midline Abdominal Incision Anesthesia->Surgery Ligation Ligate Left Ureter Surgery->Ligation Closure Suture Incision Ligation->Closure Treatment Administer this compound or Vehicle Control Closure->Treatment Monitoring Post-operative Monitoring Treatment->Monitoring Harvest Harvest Kidneys at Day 7/14 Monitoring->Harvest Analysis Histological and Molecular Analysis Harvest->Analysis End End Analysis->End

Caption: Experimental Workflow for the UUO Model.
Picrosirius Red Staining for Collagen Quantification

This method is used to visualize and quantify collagen fibers in tissue sections.

  • Tissue Preparation:

    • Fix kidney tissue in 10% neutral buffered formalin.

    • Process and embed the tissue in paraffin.

    • Cut 4-5 µm thick sections and mount them on glass slides.

  • Staining Protocol:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.

    • Stain with Weigert's hematoxylin for 8 minutes to stain the nuclei.

    • Rinse in running tap water.

    • Stain with Picro Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.

    • Wash twice in acidified water (0.5% acetic acid).

    • Dehydrate through a graded series of ethanol.

    • Clear in xylene and mount with a permanent mounting medium.

  • Image Analysis:

    • Capture images of the stained sections using a light microscope.

    • Quantify the red-stained collagen area as a percentage of the total tissue area using image analysis software (e.g., ImageJ).

Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

This technique is used to detect the expression of α-SMA, a marker of myofibroblast activation.

  • Tissue Preparation: Prepare paraffin-embedded tissue sections as described for Picrosirius Red staining.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate with a primary antibody against α-SMA (e.g., mouse monoclonal anti-α-SMA).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit.

    • Counterstain with hematoxylin.

  • Image Analysis:

    • Capture images of the stained sections.

    • Quantify the brown-stained α-SMA positive area as a percentage of the total tissue area.

Logical Relationships and Therapeutic Potential

The data strongly suggest a logical cascade where this compound, by inhibiting NUAK1/2, reactivates the Hippo pathway, leading to the suppression of the pro-fibrotic YAP/TAZ program. This culminates in a measurable reduction in collagen deposition and myofibroblast activation, the key drivers of fibrosis.

Logical_Relationship HTH_02_006 This compound NUAK_Inhibition NUAK1/2 Inhibition HTH_02_006->NUAK_Inhibition Hippo_Activation Hippo Pathway Activation NUAK_Inhibition->Hippo_Activation YAP_Inactivation YAP/TAZ Inactivation Hippo_Activation->YAP_Inactivation Gene_Suppression Suppression of Pro-fibrotic Gene Expression YAP_Inactivation->Gene_Suppression Fibrosis_Reduction Reduction in Fibrosis (↓ Collagen, ↓ α-SMA) Gene_Suppression->Fibrosis_Reduction

Caption: Logical Flow of this compound Anti-fibrotic Effect.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of fibrotic diseases. Its well-defined mechanism of action, targeting the NUAK-YAP axis, provides a strong rationale for its further development. Future studies should focus on evaluating the efficacy of this compound in a broader range of fibrosis models, including those for liver, lung, and cardiac fibrosis. Additionally, optimizing the dosing regimen and assessing the long-term safety profile will be crucial steps in advancing this compound towards clinical applications. The development of specific biomarkers to monitor treatment response will also be instrumental for its successful translation to the clinic.

References

The NUAK2 Inhibitor HTH-02-006: A Technical Guide to its Mechanism and Impact on MYPT1 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel NUAK2 inhibitor, HTH-02-006, with a specific focus on its mechanism of action related to the phosphorylation of Myosin Phosphatase Targeting Subunit 1 (MYPT1). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in oncology and cell signaling.

Core Mechanism of Action

This compound is a reversible small-molecule inhibitor targeting NUAK Family Kinase 2 (NUAK2), and also NUAK1, members of the AMP-activated protein kinase (AMPK)-related kinase family.[1][2] Its primary mode of action in the context of this guide is the inhibition of NUAK2-mediated phosphorylation of MYPT1 at the Serine 445 (S445) residue.[3][4] This inhibitory action has significant downstream effects on the actomyosin cytoskeleton and has been shown to be particularly effective in cancers with high YAP (Yes-associated protein) activity, where NUAK2 is a critical target.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound, providing a comparative overview of its potency and efficacy in various experimental settings.

Table 1: In Vitro Kinase Inhibition

TargetAssay TypeIC50Reference
NUAK2Radioactive (33P-ATP) filter-binding126 nM[3][4][6]
NUAK1Radioactive (33P-ATP) filter-binding8 nM[6][7]
NUAK2LanthaScreen® Binding Assay179 nM[6]
NUAK1Adapta® Kinase Assay69.1 nM[6]

Table 2: Cellular Activity - Growth Inhibition

Cell LineCancer TypeKey FeatureIC50 (9-day treatment)Reference
LAPC-4Prostate Cancer-4.65 µM[3]
22RV1Prostate Cancer-5.22 µM[3]
HMVP2Prostate Cancer-5.72 µM[3]
HuCCT-1Liver CancerYAP-highMore sensitive[3][5]
SNU475Liver CancerYAP-highMore sensitive[3][5]
HepG2Liver CancerYAP-lowLess sensitive[3]
SNU398Liver CancerYAP-lowLess sensitive[3]

Table 3: In Vivo Efficacy

Animal ModelTreatment RegimenOutcomeReference
TetO-YAP S127A transgenic mice (YAP-induced hepatomegaly)10 mg/kg, i.p., twice daily for 14 daysSuppressed hepatomegaly, reduced proliferating hepatocytes, and decreased MYPT1 S445 phosphorylation.[3][5]
HMVP2 prostate cancer allograft mice10 mg/kg, i.p., twice daily for 20 daysSignificantly inhibited tumor growth.[3][4]
HuCCT-1 TetO-YAP S127A xenograft nude mice10 mg/kg, i.p., twice daily for 30 daysAttenuated tumor growth.[5]

Signaling Pathway

The signaling cascade involving this compound, NUAK2, and MYPT1 is a critical component of the Hippo-YAP pathway, which is a key regulator of cell proliferation and organ size. NUAK2 is a direct transcriptional target of YAP. In a positive feedback loop, NUAK2 then promotes actomyosin-dependent YAP activation. This compound disrupts this cycle by inhibiting NUAK2.

HTH02006_Pathway HTH02006 This compound NUAK2 NUAK2 HTH02006->NUAK2 Inhibits MYPT1 MYPT1 NUAK2->MYPT1 Phosphorylates (S445) pMYPT1_S445 p-MYPT1 (S445) MLC MLC pMYPT1_S445->MLC Inhibits dephosphorylation of pMLC p-MLC MLC->pMLC Phosphorylation Actomyosin_Cytoskeleton Actomyosin Cytoskeleton Activation pMLC->Actomyosin_Cytoskeleton Promotes YAP YAP Actomyosin_Cytoskeleton->YAP Promotes nuclear translocation of YAP_nucleus Nuclear YAP NUAK2_gene NUAK2 Gene Transcription YAP_nucleus->NUAK2_gene Promotes NUAK2_gene->NUAK2 Expression WesternBlot_Workflow Cell_Culture 1. Cell Culture (e.g., SNU475, HuCCT-1) Treatment 2. Treatment - this compound (0.5-16 µM) - DMSO (Control) - 120 hours Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer + phosphatase/protease inhibitors) Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE (Separate proteins by size) Protein_Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% BSA or milk in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation - anti-p-MYPT1 (S445) - anti-total MYPT1 - anti-p-MLC - anti-total MLC - Loading control (e.g., GAPDH, β-actin) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Quantify band intensities) Detection->Analysis

References

An In-depth Technical Guide to HTH-02-006: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HTH-02-006, a potent and selective NUAK family kinase 2 (NUAK2) inhibitor. This document details its chemical structure, physicochemical properties, and biological activity, with a focus on its role in the Hippo-YAP signaling pathway. Detailed experimental protocols and structured data tables are provided to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic small molecule, a derivative of the prototype NUAK inhibitor WZ4003.[1][2] It is a reversible inhibitor of NUAK2.[3]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name N-(3-((5-iodo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)propionamide[3]
Molecular Formula C25H29IN6O3
Molecular Weight 588.44 g/mol
Appearance Solid
Solubility Soluble in DMSO

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of NUAK2, a serine/threonine kinase that is a key component of the Hippo signaling pathway.[1] NUAK2 is often overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and migration.[4]

The primary mechanism of action of this compound is the inhibition of NUAK2's kinase activity. This leads to a reduction in the phosphorylation of its downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445 (S445).[1][5] The dephosphorylation of MYPT1 subsequently leads to decreased phosphorylation of Myosin Light Chain (MLC), which is involved in actomyosin contractility and cellular tension.[1][5]

By inhibiting the NUAK2-MYPT1-MLC signaling axis, this compound disrupts the feedback loop that sustains the activity of the transcriptional co-activator Yes-associated protein (YAP).[4][5] YAP is a critical downstream effector of the Hippo pathway, and its nuclear localization and activity are promoted by NUAK2.[5] In many cancers, particularly those with high YAP activity, this compound has demonstrated significant anti-proliferative and anti-tumor effects.[1][5]

HTH_02_006_Signaling_Pathway cluster_Hippo_Pathway Hippo Pathway cluster_Intervention Pharmacological Intervention YAP YAP NUAK2 NUAK2 YAP->NUAK2 Upregulates Proliferation Cell Proliferation & Survival YAP->Proliferation Drives pMYPT1 p-MYPT1 (S445) NUAK2->pMYPT1 Phosphorylates MYPT1 MYPT1 pMLC p-MLC pMYPT1->pMLC Inhibits dephosphorylation of MLC MLC MLC->pMLC Phosphorylates Actomyosin_Cytoskeleton Actomyosin Cytoskeleton pMLC->Actomyosin_Cytoskeleton Activates Actomyosin_Cytoskeleton->YAP Promotes nuclear localization HTH_02_006 This compound HTH_02_006->NUAK2 Inhibits

Figure 1. this compound Signaling Pathway

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro and cellular assays.

Table 2: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50Reference
NUAK2Radioactive [γ-32P]ATP filter-binding assay126 nM[3][5]
NUAK1Radioactive [γ-32P]ATP filter-binding assay8 nM[3]

Table 3: Cellular Inhibitory Activity of this compound

Cell LineCancer TypeAssay TypeIC50Reference
HuCCT-1 (YAP-high)Liver CancerCell Growth Assay-[5]
SNU475 (YAP-high)Liver CancerCell Growth Assay-[5]
HepG2 (YAP-low)Liver CancerCell Growth AssayHigher than YAP-high cells[5]
SNU398 (YAP-low)Liver CancerCell Growth AssayHigher than YAP-high cells[5]
LAPC-4Prostate CancerSpheroid Growth Assay4.65 µM[1]
22RV1Prostate CancerSpheroid Growth Assay5.22 µM[1]
HMVP2Prostate CancerSpheroid Growth Assay5.72 µM[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro NUAK2 Kinase Assay

This protocol is adapted from methodologies described in the literature to determine the in vitro inhibitory activity of this compound against NUAK2.[5][6]

  • Reaction Setup: Prepare a reaction mixture containing 100 ng of purified active GST-NUAK2, 200 µM Sakamototide (a synthetic peptide substrate), and varying concentrations of this compound in a buffer of 50 mM Tris/HCl (pH 7.5) and 0.1 mM EGTA.

  • Initiation: Start the kinase reaction by adding 100 µM [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the incorporation of 32P into the Sakamototide substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to a DMSO-treated control and determine the IC50 value of this compound.[6]

Cellular Proliferation Assay (Crystal Violet)

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.[5]

  • Cell Seeding: Seed cancer cells (e.g., HuCCT-1, SNU475) in 96-well plates at a density of 2,000 cells per well.

  • Treatment: The following day, treat the cells with a range of concentrations of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 5 days (120 hours).[5]

  • Fixation: After incubation, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Staining: Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

  • Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilization: Solubilize the stain by adding 10% acetic acid to each well.

  • Measurement: Measure the absorbance at 600 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO-treated control to determine the effect of this compound on cell growth.

Western Blot Analysis of MYPT1 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of MYPT1 in cultured cells.[5]

  • Cell Treatment: Treat cultured cells (e.g., SNU475) with various concentrations of this compound for a specified duration (e.g., 120 hours).[1]

  • Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-MYPT1 (S445), total MYPT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated MYPT1.

In Vivo Xenograft Tumor Growth Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[5][6]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HuCCT-1 TetO-YAP S127A) into the flanks of immunocompromised mice (e.g., nude mice).[5][6]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[5]

  • Treatment Groups: Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection twice daily.[5][6]

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

  • Study Termination: At the end of the study (e.g., after 30 days), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).[5]

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and vehicle-treated groups.

Experimental_Workflow cluster_In_Vitro_Studies In Vitro & Cellular Studies cluster_In_Vivo_Studies In Vivo Studies cluster_Data_Analysis Data Analysis & Conclusion Hypothesis Hypothesis: This compound inhibits NUAK2 activity Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Hypothesis->Kinase_Assay Cell_Proliferation Cellular Proliferation Assays (e.g., Crystal Violet) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot for p-MYPT1 Cell_Proliferation->Western_Blot Spheroid_Growth 3D Spheroid Growth Assays Western_Blot->Spheroid_Growth Xenograft_Model Xenograft Tumor Model (e.g., Nude Mice) Spheroid_Growth->Xenograft_Model Treatment This compound Treatment (e.g., 10 mg/kg i.p.) Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Ex_Vivo_Analysis Ex Vivo Analysis (Tumor Weight, IHC, Western) Tumor_Measurement->Ex_Vivo_Analysis Data_Interpretation Data Interpretation Ex_Vivo_Analysis->Data_Interpretation Conclusion Conclusion on Efficacy and Mechanism Data_Interpretation->Conclusion

Figure 2. Experimental Workflow for this compound

Conclusion

This compound is a valuable research tool for investigating the role of NUAK2 in the Hippo-YAP signaling pathway and its implications in cancer biology. Its potent and selective inhibitory activity makes it a promising lead compound for the development of novel therapeutics targeting YAP-driven cancers. The data and protocols presented in this guide are intended to support and facilitate further research into the therapeutic potential of this compound.

References

HTH-02-006 in Breast Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-02-006 is a potent and selective small molecule inhibitor of NUAK family kinases, specifically NUAK1 and NUAK2. While extensive research has delineated its mechanism of action and anti-tumor efficacy in cancer models such as hepatocellular carcinoma and prostate cancer, its effects on breast cancer cell lines have not been extensively reported in publicly available literature. However, the critical roles of NUAK1 and NUAK2 in breast cancer pathogenesis, including tumor growth, metabolic reprogramming, and metastasis, provide a strong rationale for investigating this compound as a potential therapeutic agent and research tool in this context.[1][2][3]

This technical guide summarizes the known properties of this compound, details the involvement of its targets (NUAK1 and NUAK2) and associated signaling pathways in breast cancer, and provides established experimental data from other cancer types to serve as a reference for future studies in breast cancer. Furthermore, this document outlines detailed experimental protocols and workflows for researchers aiming to explore the efficacy of this compound in breast cancer cell lines.

This compound: Compound Profile and Mechanism of Action

This compound is a reversible small-molecule inhibitor derived from WZ4003.[4] It exerts its biological effects by competing with ATP for the kinase domain of NUAK1 and NUAK2, thereby inhibiting their catalytic activity.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Reference
NUAK1Radioactive (33P-ATP) Filter-Binding8[4]
NUAK1Adapta® Kinase Assay69.1[4]
NUAK2Radioactive (33P-ATP) Filter-Binding126[4][5]
NUAK2LanthaScreen® Binding Assay179[4]

The primary downstream effect of NUAK inhibition by this compound is the reduction of phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) at Serine 445 (S445).[4][6] MYPT1 is a key regulatory subunit of myosin light chain (MLC) phosphatase, and its phosphorylation by NUAK kinases inhibits phosphatase activity. This leads to an increase in phosphorylated MLC, promoting actomyosin contractility. By inhibiting NUAK1/2, this compound decreases p-MYPT1 (S445) and p-MLC levels, thereby modulating the actomyosin cytoskeleton.[5][6]

HTH This compound NUAK NUAK1 / NUAK2 HTH->NUAK pMYPT1 p-MYPT1 (S445) NUAK->pMYPT1 Phosphorylates MYPT1 MYPT1 MLC_Phosphatase MLC Phosphatase pMYPT1->MLC_Phosphatase pMLC p-MLC MLC_Phosphatase->pMLC Dephosphorylates MLC MLC Actomyosin Actomyosin Contractility pMLC->Actomyosin Promotes

Mechanism of this compound Action

The Role of NUAK1 and NUAK2 in Breast Cancer

Both NUAK1 and NUAK2 are implicated as significant contributors to breast cancer progression, with their expression levels correlating with clinical outcomes.

  • Prognostic Significance : RNA expression of both NUAK1 and NUAK2 is upregulated in breast cancer tissues compared to normal tissue.[1] High expression of NUAK2, in particular, is an independent prognostic indicator of lower overall survival in breast cancer patients.[2][7]

  • Tumor Growth and Proliferation : In vitro studies have demonstrated that knockdown of NUAK2 in breast cancer cells inhibits cell proliferation and the ability to form colonies. Conversely, overexpression of NUAK2 promotes these oncogenic properties and enhances tumorigenicity in vivo.[2][7]

  • Metabolic Reprogramming : NUAKs play a crucial role in the metabolic reprogramming of breast cancer cells. They activate mTOR signaling, leading to the upregulation of the c-Myc transcription factor. This, in turn, drives the expression of genes involved in glucose and glutamine metabolism, fueling rapid cell proliferation.[3]

  • Metastasis and Invasion : NUAK1 overexpression in triple-negative breast cancer (TNBC) cells (MDA-MB-231) has been shown to increase invasion and lung metastasis in vivo.[1] However, NUAK2 appears to have a dual role; while its knockdown inhibits proliferation, it has also been observed to accelerate the migration of breast cancer cells in some contexts.[8]

  • Ferroptosis Regulation : NUAK2 can suppress the expression of Glutathione Peroxidase 4 (GPX4) at the RNA level. This suppression enhances ferroptosis, a form of regulated cell death, triggered by GPX4 inhibitors. This suggests that NUAK2-overexpressing breast cancers, particularly the claudin-low subtype, may be vulnerable to therapies targeting GPX4.[9]

Table 2: Summary of NUAK1/2 Function in Breast Cancer

KinaseRole in Breast CancerKey Downstream EffectsReference
NUAK1 Promotes invasion and metastasisUpregulation of mTOR pathway; regulation of glycolysis.[1][3][10]
Synthetic lethal with PTEN-deficiencyPotential therapeutic target in PTEN- breast cancers.[11]
NUAK2 Promotes proliferation and tumorigenicityUpregulation of mTOR/c-Myc signaling.[2][3][7]
Correlates with poor prognosisIndependent prognostic indicator for survival.[2]
Regulates ferroptosisSuppresses GPX4 expression.[9]
Transcriptional target of YAPForms a positive feedback loop with YAP.[1][12]

The NUAK-YAP Signaling Axis in Breast Cancer

The Hippo signaling pathway is a critical regulator of tissue growth, and its dysregulation is a common feature in many cancers, including breast cancer.[13] The downstream effectors of this pathway, YAP and TAZ, are transcriptional co-activators that, when activated, drive programs of cell proliferation, survival, and metastasis.[14][15]

NUAK2 is a direct transcriptional target of YAP.[12] Activated YAP translocates to the nucleus, binds to TEAD transcription factors, and induces the expression of target genes, including NUAK2. The resulting NUAK2 protein then influences the actomyosin cytoskeleton, which in turn regulates YAP/TAZ localization and activity, forming a double-positive feedback loop that amplifies oncogenic signaling.[12] Given that this compound shows enhanced efficacy in YAP-high cancer cells, this pathway is a key consideration for its application in breast cancer.[5][6]

cluster_nucleus Nucleus Hippo_off Hippo Pathway 'OFF' (e.g., stiff ECM, GPCR signaling) LATS LATS1/2 (Inactive) Hippo_off->LATS Inhibits phosphorylation YAP YAP/TAZ LATS->YAP No phosphorylation YAP_nuc YAP/TAZ YAP->YAP_nuc Nuclear Translocation YAP_p p-YAP/TAZ (Cytoplasmic) Nucleus Nucleus TEAD TEAD Target_Genes Target Gene Expression (NUAK2, c-MYC, etc.) YAP_nuc->Target_Genes Complex Formation NUAK2 NUAK2 Target_Genes->NUAK2 Transcription Proliferation Proliferation, Survival, Metastasis Target_Genes->Proliferation Actomyosin Actomyosin Cytoskeleton NUAK2->Actomyosin Regulates Actomyosin->YAP Positive Feedback HTH This compound HTH->NUAK2 Inhibits

The NUAK2-YAP Positive Feedback Loop

Experimental Data for this compound in Other Cancer Models

The following tables summarize quantitative data from studies of this compound in non-breast cancer cell lines, which can inform dose-selection and expected outcomes for breast cancer experiments.

Table 3: Effect of this compound on Cell Growth

Cell LineCancer TypeAssay DurationIC50Key FindingReference
HuCCT-1Cholangiocarcinoma (YAP-high)120 h~1 µMHigh sensitivity to this compound.[12]
SNU475Hepatocellular Carcinoma (YAP-high)120 h~2 µMHigh sensitivity to this compound.[12]
HepG2Hepatocellular Carcinoma (YAP-low)120 h>16 µMLow sensitivity to this compound.[12]
SNU398Hepatocellular Carcinoma (YAP-low)120 h>16 µMLow sensitivity to this compound.[12]
HMVP2Prostate Cancer9 days5.72 µMDose-dependent inhibition of spheroid growth.[6]
LAPC-4Prostate Cancer9 days4.65 µMDose-dependent inhibition of spheroid growth.[6]
22RV1Prostate Cancer9 days5.22 µMDose-dependent inhibition of spheroid growth.[6]

Table 4: Effect of this compound on Cell Invasion and Target Phosphorylation

Cell LineCancer TypeExperimentConcentrationEffectReference
HMVP2Prostate CancerSpheroid Invasion1-20 µMSignificantly reduced invasion area.[6]
HMVP2Prostate CancerWound Closure1-20 µMSlowed wound closure.[6]
SNU475Hepatocellular CarcinomaWestern Blot0.5-16 µMReduced p-MYPT1 (S445) and p-MLC levels.[5]
HuCCT-1CholangiocarcinomaWestern Blot10 µMReduced p-MYPT1 (S445) levels.[12]

Experimental Protocols for Breast Cancer Cell Lines

The following are detailed, generalized protocols for assessing the efficacy of this compound in breast cancer cell lines, based on established methodologies.

Start Select Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Culture Culture Cells to ~70-80% Confluency Start->Culture Treat Treat with this compound (Dose-Response & Time-Course) Culture->Treat Viability Cell Viability Assay (MTT / Crystal Violet) Treat->Viability Western Western Blot Analysis Treat->Western Migration Migration/Invasion Assay (Wound Healing / Transwell) Treat->Migration Data Data Acquisition & Analysis (IC50, Protein Levels, Migration Rate) Viability->Data Lysate Prepare Cell Lysates Western->Lysate Migration->Data SDS SDS-PAGE & Transfer Lysate->SDS Probe Probe with Antibodies (p-MYPT1, MYPT1, p-MLC, etc.) SDS->Probe Probe->Data

General Experimental Workflow
Cell Viability / Proliferation Assay (Crystal Violet)

This protocol assesses the effect of this compound on the overall growth and survival of breast cancer cells.

  • Cell Seeding : Seed breast cancer cells (e.g., MCF-7, MDA-MB-231, T47D) in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Preparation : Prepare a 2X stock concentration series of this compound in complete medium. A suggested range, based on data from other cell lines, is 0 µM (DMSO vehicle control) to 20 µM.

  • Treatment : Remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.

  • Incubation : Incubate the plates for the desired time period (e.g., 72, 96, or 120 hours).

  • Staining :

    • Gently wash the cells twice with 1X PBS.

    • Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with 1X PBS.

    • Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plates thoroughly with water to remove excess stain and allow them to air dry completely.

  • Quantification :

    • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

    • Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis : Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Western Blot Analysis for Target Engagement

This protocol measures the levels of phosphorylated MYPT1 to confirm that this compound is engaging its target in breast cancer cells.

  • Cell Seeding and Treatment : Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 2, 6, or 24 hours).

  • Lysis :

    • Wash cells with ice-cold 1X PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification : Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE : Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation :

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include: rabbit anti-phospho-MYPT1 (S445), rabbit anti-MYPT1, and mouse anti-β-Actin (as a loading control).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify band intensities using software like ImageJ. Normalize the phospho-MYPT1 signal to the total MYPT1 signal to determine the extent of target inhibition.

Conclusion and Future Directions

While direct evidence of this compound's activity in breast cancer cell lines is currently lacking in the literature, a substantial body of research on its targets, NUAK1 and NUAK2, strongly supports its investigation in this disease. The upregulation of NUAKs in breast tumors and their roles in driving proliferation, metabolic adaptation, and potentially metastasis, position them as compelling therapeutic targets. This compound provides a valuable tool to probe these functions and assess the therapeutic potential of NUAK inhibition.

Future research should focus on:

  • Screening a diverse panel of breast cancer cell lines : Evaluating the efficacy of this compound across luminal, HER2-positive, and triple-negative subtypes is essential to identify sensitive contexts.

  • Assessing efficacy in YAP-high vs. YAP-low breast cancer models : Given the established link between YAP and this compound sensitivity, this is a critical area of investigation.

  • Exploring combination therapies : Investigating this compound in combination with standard-of-care therapies (e.g., endocrine therapy, chemotherapy, CDK4/6 inhibitors) or other targeted agents could reveal synergistic effects.

  • In vivo studies : Validating in vitro findings in xenograft or patient-derived xenograft (PDX) models of breast cancer will be crucial to establishing its potential for clinical translation.

References

Methodological & Application

HTH-02-006 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-02-006 is a potent and selective inhibitor of NUAK family SNF1-like kinase 2 (NUAK2), a key downstream effector of the Hippo-YAP signaling pathway.[1][2][3][4] The Hippo-YAP pathway is a critical regulator of cell proliferation, apoptosis, and organ size, and its dysregulation is implicated in the development and progression of various cancers. This compound exerts its effects by inhibiting NUAK2 kinase activity, leading to reduced phosphorylation of its substrate MYPT1 at serine 445 and subsequent downstream signaling.[1][3] This inhibition has been shown to be particularly effective in cancer cells with high YAP activity, making this compound a promising candidate for targeted cancer therapy, particularly in liver and prostate cancers.[1][3][5]

Mechanism of Action

This compound is a reversible small-molecule inhibitor that targets the kinase activity of NUAK2 with an IC50 of 126 nM.[1][2][3] By blocking NUAK2, this compound disrupts the Hippo-YAP signaling cascade, which is often hyperactivated in cancer. This leads to a reduction in the proliferation of cancer cells and can suppress tumor growth.[4][5] The inhibitory effects of this compound have been demonstrated in various cancer cell lines, where it has been shown to decrease cell growth and invasion.[1]

Signaling Pathway

HTH_02_006_Signaling_Pathway cluster_Hippo_Pathway Hippo Pathway cluster_Inhibition Inhibition by this compound YAP YAP NUAK2 NUAK2 YAP->NUAK2 Upregulates MYPT1 MYPT1 NUAK2->MYPT1 Phosphorylates pMYPT1 pMYPT1 (S445) MLC MLC pMYPT1->MLC Activates pMLC pMLC Cell_Proliferation Cell Proliferation & Survival pMLC->Cell_Proliferation HTH_02_006 This compound HTH_02_006->NUAK2 Inhibits

Caption: this compound inhibits NUAK2, disrupting the Hippo-YAP pathway.

Quantitative Data

In Vitro IC50 Values
CompoundTargetIC50 (nM)Assay Type
This compoundNUAK18Radioactive (33P-ATP) filter-binding assay
This compoundNUAK169.1Adapta® Kinase Assay
This compoundNUAK2126Radioactive (33P-ATP) filter-binding assay
This compoundNUAK2179LanthaScreen® Binding Assay
Cell Growth Inhibition IC50 Values
Cell LineCancer TypeIC50 (µM)Duration
LAPC-4Prostate4.659 days
22RV1Prostate5.229 days
HMVP2Prostate5.729 days

Experimental Protocols

Cell Viability Assay

This protocol is designed to assess the dose-dependent effect of this compound on the viability of cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., HuCCT-1, SNU475, HepG2, SNU398 for liver cancer; LAPC-4, 22RV1, HMVP2 for prostate cancer)

  • Complete cell culture medium (specific to cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells in appropriate complete medium to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Count cells and adjust the density to 2,000-5,000 cells per 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.5 µM to 20 µM).[1] A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 72 hours to 9 days).[1] For longer incubation periods, the medium containing the compound should be refreshed every 48-72 hours.[1]

  • Viability Assessment (using Crystal Violet):

    • Carefully remove the medium from the wells.

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.

    • Remove the paraformaldehyde and wash the wells twice with PBS.

    • Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells with water until the water runs clear.

    • Allow the plate to air dry completely.

    • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

    • Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow

Experimental_Workflow start Start cell_culture 1. Seed Cells in 96-well Plate start->cell_culture incubation_24h 2. Incubate for 24h cell_culture->incubation_24h prepare_compound 3. Prepare this compound Serial Dilutions incubation_24h->prepare_compound treat_cells 4. Treat Cells with this compound prepare_compound->treat_cells incubation_treatment 5. Incubate for 72h - 9 days treat_cells->incubation_treatment viability_assay 6. Perform Cell Viability Assay incubation_treatment->viability_assay data_analysis 7. Analyze Data and Determine IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound in cell culture.

References

Application Notes and Protocols for Cell Proliferation Assays Using HTH-02-006

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-02-006 is a potent and selective inhibitor of NUAK2 (NUAK family kinase 2), a key component of the Hippo-YAP signaling pathway. Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, making NUAK2 an attractive therapeutic target. This compound exerts its anti-proliferative effects by inhibiting NUAK2-mediated signaling, which leads to a reduction in the phosphorylation of its substrate MYPT1 at serine 445 and downstream, myosin light chain (MLC). This ultimately results in the suppression of YAP/TAZ activity, which are critical transcriptional co-activators that drive cell proliferation and tumorigenesis.

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cell proliferation in both 2D monolayer and 3D spheroid models.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in 2D Cell Proliferation Assays

Cell LineCancer TypeAssay DurationIC50 (µM)Notes
HuCCT-1Liver Cancer120 hoursHigher efficacy in YAP-high cellsCompared to YAP-low cells like HepG2 and SNU398.
SNU475Liver Cancer120 hoursHigher efficacy in YAP-high cellsCompared to YAP-low cells like HepG2 and SNU398.

Table 2: In Vitro IC50 Values of this compound in 3D Spheroid Growth Assays

Cell LineCancer TypeAssay DurationIC50 (µM)
LAPC-4Prostate Cancer9 days4.65
22RV1Prostate Cancer9 days5.22
HMVP2Prostate Cancer9 days5.72

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the Hippo-YAP signaling pathway.

HTH_02_006_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Upstream Signals Upstream Signals Hippo Kinase Cascade Hippo Kinase Cascade Upstream Signals->Hippo Kinase Cascade LATS1/2 LATS1/2 Hippo Kinase Cascade->LATS1/2 Activates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylates (Inactivates) p-YAP/TAZ p-YAP/TAZ (Inactive) YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n Nuclear Translocation Degradation Degradation p-YAP/TAZ->Degradation NUAK2 NUAK2 MYPT1 MYPT1 NUAK2->MYPT1 Phosphorylates This compound This compound This compound->NUAK2 Inhibits p-MYPT1 p-MYPT1 (Inactive) MLC MLC p-MYPT1->MLC Dephosphorylates p-MLC p-MLC (Active) MLC->p-MLC Phosphorylation Actomyosin Cytoskeleton Actomyosin Cytoskeleton p-MLC->Actomyosin Cytoskeleton Promotes Contraction YAP/TAZ_n->YAP/TAZ Cytoplasmic Retention TEAD TEAD YAP/TAZ_n->TEAD Binds to Target Genes Target Gene Expression (e.g., NUAK2, c-MYC) TEAD->Target Genes Activates Proliferation Proliferation Target Genes->Proliferation Drives TwoD_Assay_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Treat with this compound Treat with this compound Incubate 24h->Treat with this compound Incubate 120h Incubate 120h Treat with this compound->Incubate 120h Add MTT or Fix/Stain with SRB Add MTT or Fix/Stain with SRB Incubate 120h->Add MTT or Fix/Stain with SRB Read Absorbance Read Absorbance Add MTT or Fix/Stain with SRB->Read Absorbance Data Analysis (IC50) Data Analysis (IC50) Read Absorbance->Data Analysis (IC50) End End Data Analysis (IC50)->End ThreeD_Assay_Workflow Start Start Seed Cells in ULA Plate Seed Cells in ULA Plate Start->Seed Cells in ULA Plate Incubate 48-72h (Spheroid Formation) Incubate 48-72h (Spheroid Formation) Seed Cells in ULA Plate->Incubate 48-72h (Spheroid Formation) Treat with this compound Treat with this compound Incubate 48-72h (Spheroid Formation)->Treat with this compound Incubate 9 days (with media changes) Incubate 9 days (with media changes) Treat with this compound->Incubate 9 days (with media changes) Add 3D Viability Reagent Add 3D Viability Reagent Incubate 9 days (with media changes)->Add 3D Viability Reagent Measure Luminescence Measure Luminescence Add 3D Viability Reagent->Measure Luminescence Data Analysis (IC50) Data Analysis (IC50) Measure Luminescence->Data Analysis (IC50) End End Data Analysis (IC50)->End

Application Notes and Protocols: HTH-02-006 in 3D Spheroid Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-02-006 is a potent and selective inhibitor of NUAK2, a serine/threonine kinase that is a critical downstream effector of the Hippo-YAP signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation, survival, and migration. Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. This document provides detailed application notes and protocols for utilizing this compound in 3D spheroid cancer models, offering a valuable tool for preclinical cancer research and drug discovery.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting NUAK2 kinase activity.[1] NUAK2 is a key regulator of the Hippo signaling pathway effector YAP (Yes-associated protein). In many cancers, hyperactivation of YAP drives tumorigenesis. This compound, by inhibiting NUAK2, leads to the downregulation of YAP activity, subsequently suppressing the expression of YAP target genes involved in cell proliferation and survival, such as c-MYC.[2][3] This inhibition has been shown to be particularly effective in cancer cells with high YAP activity.[1]

Data Presentation

In Vitro Efficacy of this compound
ParameterCell Line/ModelValueReference
IC50 (NUAK2 Kinase Assay) -126 nM[1][4]
IC50 (Spheroid Growth) LAPC-4 (Prostate Cancer)4.65 µM[1][4]
22RV1 (Prostate Cancer)5.22 µM[1][4]
HMVP2 (Prostate Cancer)5.72 µM[1][4]
Effects of this compound on 3D Spheroid Phenotypes
ExperimentCell LineConcentration of this compoundObserved EffectReference
Spheroid Invasion Assay HMVP2 (Prostate Cancer)1-20 µMSignificant reduction in invasion area into Matrigel[1]
Patient-Derived Explant Proliferation Prostate Cancer10 µMNearly 50% reduction in proliferation rate[1]

Signaling Pathway

HTH_02_006_Signaling_Pathway cluster_Hippo Hippo Pathway cluster_Downstream Downstream Effects LATS1/2 LATS1/2 YAP YAP LATS1/2->YAP Phosphorylates (Inactivation) NUAK2 NUAK2 YAP->NUAK2 Induces Expression Cell Proliferation Cell Proliferation YAP->Cell Proliferation Tumor Growth Tumor Growth YAP->Tumor Growth This compound This compound This compound->NUAK2 MYPT1 MYPT1 (pS445) NUAK2->MYPT1 Phosphorylates MLC MLC (Phosphorylation) MYPT1->MLC Invasion Invasion MLC->Invasion Spheroid_Generation_Workflow A 1. Cell Culture (70-80% Confluency) B 2. Trypsinization and Cell Counting A->B C 3. Seeding in Ultra-Low Attachment Plate B->C D 4. Centrifugation (300 x g, 10 min) C->D E 5. Incubation (37°C, 5% CO2) D->E F 6. Spheroid Formation (2-4 days) E->F Spheroid_Invasion_Assay_Workflow A 1. Coat wells with Basement Membrane Matrix B 2. Transfer Spheroids to Coated Wells A->B C 3. Embed Spheroids in Basement Membrane Matrix B->C D 4. Add this compound or Vehicle Control C->D E 5. Incubate and Monitor Invasion D->E F 6. Image and Quantify Invasion Area E->F

References

HTH-02-006: Application Notes and Protocols for Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of HTH-02-006, a potent and selective inhibitor of NUAK family kinase 2 (NUAK2), in preclinical xenograft mouse models of cancer. This compound has demonstrated significant anti-tumor efficacy in models of liver and prostate cancer by targeting the Hippo-YAP signaling pathway.[1][2] This document outlines the mechanism of action, summarizes key in vivo efficacy data, and offers detailed experimental protocols to guide researchers in designing and executing studies using this compound.

Introduction

This compound is a small molecule inhibitor targeting NUAK2, a kinase implicated in the Hippo-YAP signaling pathway which plays a critical role in cell proliferation, organ size control, and tumorigenesis.[3][4] Dysregulation of the Hippo pathway, often leading to the activation of the transcriptional co-activator YAP, is a common feature in various cancers.[4] this compound acts by inhibiting NUAK2, thereby suppressing the downstream effects of YAP activation and leading to reduced cancer cell proliferation and tumor growth.[1][2] Preclinical studies have shown its efficacy in YAP-high cancer cells and in vivo models, making it a valuable tool for cancer research and drug development.[1]

Mechanism of Action

This compound is a reversible, small-molecule inhibitor of NUAK2 with a reported IC50 of 126 nM.[1] It also shows inhibitory activity against NUAK1.[5] The primary mechanism of action involves the inhibition of NUAK2-mediated signaling, which leads to a reduction in the phosphorylation of its substrate MYPT1 at serine 445 (S445) and downstream, myosin light chain (MLC).[1] In the context of the Hippo pathway, NUAK2 is a transcriptional target of YAP and also acts in a positive feedback loop to enhance YAP activity. By inhibiting NUAK2, this compound disrupts this feedback loop, leading to the inactivation of YAP and downregulation of its target genes, such as c-MYC.[1][2]

Signaling Pathway

Caption: this compound inhibits NUAK2, disrupting the YAP-NUAK2 positive feedback loop.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound as reported in the literature.

Table 1: In Vitro IC50 Values for this compound

Target/Cell LineAssay TypeIC50Reference
NUAK2Radioactive [γ-³²P]ATP incorporation126 nM[1]
NUAK1Radioactive [γ-³³P]ATP filter-binding8 nM[5]
LAPC-4 (prostate cancer)Spheroid Growth4.65 µM[1]
22RV1 (prostate cancer)Spheroid Growth5.22 µM[1]
HMVP2 (prostate cancer)Spheroid Growth5.72 µM[1]

Table 2: In Vivo Efficacy of this compound in Xenograft and Allograft Models

Cancer TypeCell Line/ModelAnimal ModelThis compound Dose & ScheduleKey FindingsReference
Liver CancerHuCCT-1 TetO-YAP S127ANude Mice10 mg/kg, i.p., twice daily for 30 daysSignificantly attenuated tumor growth. No significant changes in body weight.[4]
Prostate CancerHMVP2 spheroidsFVB Mice10 mg/kg, i.p., twice daily for 20 daysSignificantly inhibited tumor growth.[1][6]
YAP-driven HepatomegalyTetO-YAP S127A transgenicMice10 mg/kg, i.p., twice daily for 14 daysSuppressed YAP-induced hepatomegaly (reduced liver/body weight ratio). Decreased number of proliferating hepatocytes (Ki67 positive). Dramatically reduced phosphorylation of MYPT1 at S445 in liver tissues. No significant changes in body weight.[1][4]
Combination TherapyNot specifiedNot specifiedNot specifiedShowed greater tumor regression with 176.2% Tumor Growth Inhibition (TGI) when combined with Osimertinib.[1]

Experimental Protocols

The following are generalized protocols based on published studies. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: Subcutaneous Xenograft/Allograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound.

Materials:

  • This compound

  • Vehicle solution (e.g., as described in the original study)

  • Cancer cell line (e.g., HuCCT-1, HMVP2)

  • 6-week-old male immunodeficient mice (e.g., nude mice) or syngeneic mice (e.g., FVB mice for HMVP2 allografts)

  • Sterile PBS

  • Matrigel (optional)

  • Syringes and needles

  • Calipers

Workflow Diagram:

Caption: Experimental workflow for a typical xenograft study with this compound.

Procedure:

  • Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS, potentially mixed with Matrigel, at the desired concentration (e.g., 5 x 10^6 cells per 100 µL).[6]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment groups (e.g., vehicle control and this compound treatment).[4]

  • Drug Administration: Prepare this compound in a suitable vehicle. Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg) and schedule (e.g., twice daily).[1][4]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint and Tissue Collection: At the end of the study (e.g., after 20-30 days of treatment), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for Ki67, Western blot for p-MYPT1).[1][4]

Protocol 2: Pharmacodynamic Assessment in Tissues

This protocol outlines the procedure for assessing the in vivo target engagement of this compound.

Materials:

  • Tumor and/or liver tissues from treated and control animals

  • Lysis buffer

  • Protein quantification assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies (e.g., anti-p-MYPT1 (S445), anti-MYPT1, anti-Ki67)

  • Secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Tissue Lysis: Homogenize the collected tissues in a suitable lysis buffer to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Block the membrane and then incubate with the primary antibody of interest (e.g., anti-p-MYPT1 S445).

    • Wash and incubate with the appropriate secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip and re-probe the membrane for total MYPT1 and a loading control (e.g., GAPDH or β-actin).

  • Immunohistochemistry (IHC):

    • Fix, embed, and section the tissue samples.

    • Perform antigen retrieval.

    • Incubate the sections with an anti-Ki67 primary antibody to assess cell proliferation.

    • Use an appropriate detection system to visualize the staining.

    • Quantify the percentage of Ki67-positive cells.[1]

Conclusion

This compound is a valuable research tool for investigating the role of NUAK2 and the Hippo-YAP pathway in cancer. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in preclinical xenograft models to evaluate its anti-tumor activity and mechanism of action. Careful study design and adherence to established protocols are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for HTH-02-006: An In Vitro Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of HTH-02-006, a potent and selective inhibitor of NUAK family kinase 2 (NUAK2). The following protocols and data are intended to assist in the design and execution of experiments to investigate the role of NUAK2 in various biological processes, particularly in the context of cancer research and the Hippo-YAP signaling pathway.

This compound is a reversible, small-molecule inhibitor that targets NUAK2, a kinase implicated in the regulation of cell proliferation, migration, and survival.[1] It has shown efficacy in preclinical models of liver and prostate cancer, particularly in tumors with high YAP (Yes-associated protein) activity.[2][3]

Quantitative Data Summary

The effective concentration of this compound varies depending on the cell type and the specific assay being performed. The following tables summarize the reported in vitro effective concentrations.

Table 1: Enzyme Inhibition

TargetAssay TypeIC50Reference
NUAK2Radioactive [γ-32P]ATP incorporation126 nM[2][4]
NUAK1Radioactive [33P-ATP] filter-binding8 nM[5]
NUAK1Adapta® Kinase Assay69.1 nM[5]
NUAK2LanthaScreen® Binding Assay179 nM[5]

Table 2: Cell-Based Assays

Cell LinesAssay TypeConcentration RangeEffectReference
SNU475 (YAP-high liver cancer)Western Blot0.5-16 µMReduced phosphorylation of MYPT1 (S445) and MLC[2]
HuCCT-1, SNU475 (YAP-high liver cancer)Cell Growth Assay0.5-16 µMGrowth inhibition[2]
HepG2, SNU398 (YAP-low liver cancer)Cell Growth Assay0.5-16 µMLower growth inhibition compared to YAP-high cells[2]
LAPC-4 (prostate cancer)3D Spheroid GrowthIC50 = 4.65 µMInhibition of spheroid growth[2]
22RV1 (prostate cancer)3D Spheroid GrowthIC50 = 5.22 µMInhibition of spheroid growth[2]
HMVP2 (prostate cancer)3D Spheroid GrowthIC50 = 5.72 µMInhibition of spheroid growth[2]
HMVP2 (prostate cancer)Western Blot1-10 µMDownregulation of YAP target genes NUAK2 and c-MYC[2]
HMVP2 (prostate cancer)Matrigel Invasion Assay1-20 µMReduced spheroid invasion[2]
Cancer Cell ExplantsProliferation Assay10 µM~50% reduction in proliferation rate[2]

Signaling Pathway

This compound inhibits NUAK2, which is a downstream target of the YAP oncogene in the Hippo signaling pathway. Inhibition of NUAK2 by this compound leads to a reduction in the phosphorylation of its substrate MYPT1 at serine 445, which in turn decreases the phosphorylation of myosin light chain (MLC), ultimately inhibiting the actomyosin cytoskeleton.[2] Furthermore, in prostate cancer cells, this compound treatment has been shown to inactivate YAP and downregulate the protein levels of NUAK2 and the oncogene c-MYC.[3]

HTH_02_006_Signaling_Pathway cluster_hippo Hippo Pathway cluster_downstream Downstream Effects YAP YAP NUAK2 NUAK2 YAP->NUAK2 Upregulates cMYC c-MYC YAP->cMYC Upregulates MYPT1 MYPT1 NUAK2->MYPT1 Phosphorylates pMYPT1 p-MYPT1 (S445) MLC MLC pMYPT1->MLC Phosphorylates pMLC p-MLC Actomyosin Actomyosin Cytoskeleton pMLC->Actomyosin Activates Proliferation Cell Proliferation & Invasion Actomyosin->Proliferation cMYC->Proliferation HTH This compound HTH->NUAK2 Inhibits

This compound mechanism of action in the Hippo-YAP pathway.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.

Cell Viability and Growth Inhibition Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines.

Cell_Viability_Workflow A 1. Seed cells in 96-well plates B 2. Allow cells to adhere overnight A->B C 3. Treat with a serial dilution of This compound (e.g., 0.5-16 µM) B->C D 4. Incubate for 120 hours C->D E 5. Add cell viability reagent (e.g., CellTiter-Glo®) D->E F 6. Measure luminescence or absorbance E->F G 7. Calculate IC50 values F->G

Workflow for a cell viability and growth inhibition assay.

Materials:

  • Cancer cell lines (e.g., HuCCT-1, SNU475, HepG2, SNU398)

  • Complete cell culture medium

  • 96-well clear or white-walled tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Multichannel pipette

  • Plate reader (luminescence or absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Adherence: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Treatment: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from 0.5 µM to 16 µM.[2] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 120 hours at 37°C in a 5% CO2 incubator.[2]

  • Viability Measurement: After the incubation period, allow the plate to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of Protein Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation status of its downstream targets, such as MYPT1 and MLC.

Materials:

  • Cancer cell lines (e.g., SNU475)

  • 6-well tissue culture plates

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MYPT1 (S445), anti-MYPT1, anti-p-MLC, anti-MLC, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 0.5-16 µM) for a specified time (e.g., 120 hours).[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

3D Spheroid Growth Assay

This protocol is used to evaluate the effect of this compound on tumor cell growth in a more physiologically relevant three-dimensional model.

Materials:

  • Prostate cancer cell lines (e.g., LAPC-4, 22RV1, HMVP2)

  • Ultra-low attachment round-bottom 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • Microscope with an imaging system

Procedure:

  • Spheroid Formation: Seed cells in ultra-low attachment plates at a density that promotes the formation of a single spheroid per well.

  • Treatment: Once spheroids have formed (typically after 2-3 days), treat them with a dose range of this compound (e.g., 0.5-20 µM).[2]

  • Incubation and Imaging: Incubate the spheroids for an extended period (e.g., 9 days), replacing the medium with fresh compound every 2-3 days.[2] Capture images of the spheroids at regular intervals.

  • Analysis: Measure the area or volume of the spheroids from the captured images. Plot the growth curves for each treatment condition and calculate the IC50 values.

References

Application Notes and Protocols: HTH-02-006 and Osimertinib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a standard-of-care treatment for non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2] However, the development of resistance remains a significant clinical challenge.[2] Emerging preclinical evidence suggests that combination therapy with HTH-02-006, a potent inhibitor of NUAK family kinase 2 (NUAK2), may offer a promising strategy to enhance the efficacy of Osimertinib and potentially overcome resistance.[3][4]

This compound targets NUAK2, a kinase involved in the Hippo-YAP signaling pathway, which has been implicated in cancer cell proliferation, survival, and drug resistance.[5][6][7] Mechanistically, inhibition of NUAK2 by this compound leads to the inactivation of the transcriptional co-activator YAP and downregulation of its target genes, including NUAK2 itself and the proto-oncogene MYC.[5] This application note provides a summary of the preclinical data and detailed protocols for investigating the synergistic effects of this compound and Osimertinib combination therapy.

Data Presentation

In Vivo Synergistic Efficacy of this compound and Osimertinib

Preclinical studies in a syngeneic allograft model of prostate cancer have demonstrated a significant synergistic anti-tumor effect when this compound is combined with Osimertinib.[3][4]

Treatment GroupDosage and AdministrationTumor Growth Inhibition (TGI) (%)Key FindingsReference
Vehicle Control--Uninhibited tumor growth.Fu W, et al. Mol Carcinog. 2022
This compound10 mg/kg, i.p., twice daily for 20 daysNot specifiedSlowed tumor growth and proliferation.Fu W, et al. Mol Carcinog. 2022
OsimertinibNot specifiedNot specifiedInhibition of tumor growth.Fu W, et al. Mol Carcinog. 2022
This compound + OsimertinibThis compound: 10 mg/kg, i.p., twice daily for 20 days176.2%Greater tumor regression compared to single agents.[3][4]

Signaling Pathways

The proposed mechanism of synergy involves the dual targeting of two critical oncogenic pathways. Osimertinib directly inhibits the mutated EGFR, a key driver in certain cancers. This compound inhibits NUAK2, a component of the Hippo pathway, leading to the suppression of YAP, a transcriptional co-activator that promotes cell proliferation and has been linked to EGFR-TKI resistance. The combined inhibition of these pathways may prevent compensatory signaling and lead to a more profound and durable anti-tumor response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates NUAK2 NUAK2 Hippo_Pathway Hippo Pathway (LATS1/2, etc.) NUAK2->Hippo_Pathway Inhibits YAP YAP Hippo_Pathway->YAP Inhibits (Phosphorylation) YAP_TEAD YAP/TEAD Complex YAP->YAP_TEAD Translocates to Nucleus Proliferation_Survival_Genes Proliferation & Survival Genes PI3K_AKT->Proliferation_Survival_Genes Promotes RAS_RAF_MEK_ERK->Proliferation_Survival_Genes Promotes YAP_TEAD->NUAK2 YAP_TEAD->Proliferation_Survival_Genes Activates Transcription Osimertinib Osimertinib Osimertinib->EGFR Inhibits HTH_02_006 This compound HTH_02_006->NUAK2 Inhibits

Caption: Dual inhibition of EGFR and NUAK2 signaling pathways.

Experimental Protocols

In Vivo Synergistic Efficacy Study in a Syngeneic Allograft Model

This protocol is based on the methodology described by Fu et al. (2022) for evaluating the in vivo efficacy of this compound in combination with Osimertinib in a prostate cancer model. This can be adapted for other cancer models.

1. Cell Culture and Spheroid Formation:

  • Culture HMVP2 prostate cancer cells in appropriate media.

  • To form spheroids, seed 2 x 10^5 HMVP2 cells per well in a 96-well ultra-low attachment plate.

  • Culture for 48-72 hours to allow spheroid formation.

2. Animal Model and Tumor Implantation:

  • Use 6-week-old male FVB mice.

  • Subcutaneously implant one HMVP2 spheroid per mouse into the flank.

  • Monitor tumor growth regularly using calipers.

3. Treatment Protocol:

  • Once tumors reach a palpable size (e.g., ~100-150 mm³), randomize mice into four treatment groups:

    • Group 1: Vehicle control (e.g., 10% DMSO in corn oil).

    • Group 2: this compound (10 mg/kg).

    • Group 3: Osimertinib (dose to be determined based on the specific cancer model).

    • Group 4: this compound (10 mg/kg) + Osimertinib.

  • Administer this compound via intraperitoneal (i.p.) injection twice daily.

  • Administer Osimertinib according to its established protocol (e.g., oral gavage daily).

  • Treat for a period of 20 days.

4. Data Collection and Analysis:

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, western blotting).

  • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

G start Start cell_culture HMVP2 Cell Culture start->cell_culture spheroid Spheroid Formation cell_culture->spheroid implantation Subcutaneous Implantation in Mice spheroid->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment 20-Day Treatment randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection end_point Endpoint Analysis (Tumor Excision) treatment->end_point data_collection->treatment 2-3 times/week analysis Data Analysis (TGI) end_point->analysis

References

Application Note: Assessing the In Vitro Cytotoxicity of HTH-02-006 in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

HTH-02-006 is a potent and reversible small-molecule inhibitor of NUAK family kinase 2 (NUAK2), with a reported IC50 value of 126 nM.[1][2] It also demonstrates inhibitory activity against the related NUAK1 kinase.[3] this compound functions by inhibiting NUAK2-mediated signaling, which leads to a reduction in the phosphorylation of its substrate MYPT1 and downstream myosin light chain (MLC).[1][2] This compound has shown significant anti-proliferative effects in cancer cells with high YAP (Yes-associated protein) activity, particularly in models of liver and prostate cancer.[1][4]

While the efficacy of this compound in cancer models is promising, a critical aspect of its preclinical evaluation is the assessment of its cytotoxic effects on normal, non-cancerous cells. This analysis is essential for determining the therapeutic window and predicting potential off-target toxicities. These application notes provide detailed protocols for evaluating the cytotoxicity of this compound in normal cell lines using standard in vitro assays.

Mechanism of Action: this compound in the Hippo-YAP Pathway

This compound targets NUAK2, a kinase that is a transcriptional target of the Hippo pathway effector YAP.[5] NUAK2 participates in a feedback loop that enhances YAP activity by promoting actin polymerization.[5] By inhibiting NUAK2, this compound disrupts this feedback loop, leading to YAP inactivation and downregulation of its target genes, thereby reducing cancer cell proliferation and survival.[2][4]

HTH_02_006_Pathway YAP YAP (Active) NUAK2_Gene NUAK2 Gene YAP->NUAK2_Gene  Transcription NUAK2_Kinase NUAK2 Kinase NUAK2_Gene->NUAK2_Kinase Actomyosin Actomyosin Cytoskeleton NUAK2_Kinase->Actomyosin  Phosphorylates  MYPT1 Actomyosin->YAP  Feedback  Loop HTH_02_006 This compound HTH_02_006->NUAK2_Kinase

Caption: Simplified signaling pathway of this compound action.

Experimental Protocols

The selection of appropriate normal cell lines is crucial and should ideally correspond to the tissue of origin for the targeted cancer. For this compound, which is studied in liver and prostate cancer, cell lines such as primary human hepatocytes, or normal prostate epithelial cells (e.g., RWPE-1) would be highly relevant. General-purpose, non-cancerous cell lines like human foreskin fibroblasts (HFF) or immortalized keratinocytes (HaCaT) can also be used for baseline toxicity screening.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • Normal cell line of choice (e.g., RWPE-1, HFF)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range to test might be 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest drug concentration, and "untreated control" wells with fresh medium only.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

This assay quantifies the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes, a hallmark of cytotoxicity and necrosis.[8]

Materials:

  • Cells and this compound treatment setup as described in Protocol 1.

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., CyQUANT™ LDH Cytotoxicity Assay).

  • Lysis Buffer (provided in the kit, for maximum LDH release control).

  • Sterile, opaque-walled 96-well plates.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol. It is critical to include the following controls[9]:

    • Vehicle Control: Cells treated with vehicle (e.g., DMSO) only.

    • Maximum LDH Release Control: Cells treated with the kit's Lysis Buffer 45 minutes before the assay endpoint.

    • No-Cell Control: Medium only, to determine background LDH activity.

  • Sample Collection: After the 48-72 hour incubation, carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution (as per kit instructions) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Endpoint Seed 1. Seed Normal Cells in 96-well Plate Incubate1 2. Incubate 24h (Cell Adhesion) Seed->Incubate1 Treat 3. Treat with Serial Dilutions of this compound Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 Assay 5. Perform Assay (e.g., MTT or LDH) Incubate2->Assay Read 6. Read Plate (Spectrophotometer) Assay->Read Analyze 7. Analyze Data & Calculate IC50 Read->Analyze

Caption: General experimental workflow for in vitro cytotoxicity testing.

Data Presentation and Analysis

Quantitative data should be organized clearly for straightforward interpretation and comparison.

Data Analysis:

  • MTT Assay:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100.

  • LDH Assay:

    • Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.

    • Percent Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100.

Table 1: Example Data Layout for MTT Viability Assay

This compound (µM)Mean Abs (570nm)Std. Dev.% Cell Viability
0 (Vehicle)1.2540.088100.0%
0.11.2310.09198.2%
11.1980.07595.5%
51.0500.06483.7%
100.8760.05969.8%
250.5430.04143.3%
500.2110.02516.8%
1000.1150.0199.2%

Table 2: Summary of Cytotoxicity Endpoints (IC50 Values)

The IC50 (half-maximal inhibitory concentration) is calculated by plotting the percent viability/cytotoxicity against the log concentration of this compound and fitting the data to a dose-response curve.

Cell LineAssay TypeEndpointThis compound IC50 (µM)
RWPE-1 (Normal Prostate)MTTViability> 50 µM
HFF (Normal Fibroblast)MTTViability> 50 µM
HuCCT-1 (YAP-High Cancer)MTTViability4.65 µM[1]
HepG2 (YAP-Low Cancer)MTTViability> 16 µM[1][2]

Interpretation: A high IC50 value in normal cells compared to a low IC50 value in target cancer cells suggests a favorable therapeutic window. For instance, if this compound shows an IC50 >50 µM in RWPE-1 cells but an IC50 of ~5 µM in a prostate cancer cell line[1], it indicates selectivity for the cancer cells. In vivo studies have suggested this compound is well-tolerated, which aligns with the expectation of lower cytotoxicity in normal tissues.[10]

References

Application Notes and Protocols for HTH-02-006 in Studying Therapeutic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

HTH-02-006 is a potent and selective inhibitor of NUAK Family Kinase 2 (NUAK2), a critical downstream target of the Hippo-YAP signaling pathway.[1][2][3][4] The Hippo-YAP pathway is a key regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in the development and progression of various cancers.[3][5] Overexpression and activation of the transcriptional co-activator YAP are common in several cancers, including liver and prostate cancer, making it an attractive therapeutic target.[1][3] this compound offers a valuable tool for researchers studying YAP-driven cancers and for investigating mechanisms of resistance to targeted therapies aimed at the Hippo-YAP pathway.

These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in studying therapeutic resistance.

Mechanism of Action

This compound inhibits NUAK2 kinase activity, leading to a reduction in the phosphorylation of its substrate MYPT1 at serine 445 (S445) and downstream, myosin light chain (MLC).[1][5] This cascade is involved in the regulation of the actomyosin cytoskeleton, which in turn influences the subcellular localization and activity of YAP. By inhibiting NUAK2, this compound disrupts a positive feedback loop that sustains YAP activation, thereby suppressing the proliferation of cancer cells with high YAP activity.[3]

Signaling Pathway

HTH_02_006_Pathway cluster_YAP YAP Activation & Feedback Loop LATS1_2 LATS1/2 YAP YAP/TAZ LATS1_2->YAP Phosphorylates (leading to cytoplasmic retention) TEAD TEAD YAP->TEAD Binds to NUAK2_gene NUAK2 Gene (Target Gene) TEAD->NUAK2_gene Promotes Transcription NUAK2_protein NUAK2 Protein NUAK2_gene->NUAK2_protein Translation MYPT1 MYPT1 NUAK2_protein->MYPT1 Phosphorylates pMYPT1 p-MYPT1 (S445) MYPT1->pMYPT1 MLC MLC pMYPT1->MLC Regulates pMLC p-MLC MLC->pMLC Actomyosin Actomyosin Cytoskeleton pMLC->Actomyosin Activates Actomyosin->YAP Promotes Nuclear Translocation HTH_02_006 This compound HTH_02_006->NUAK2_protein Inhibits

Caption: Mechanism of this compound action on the Hippo-YAP pathway.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Reference
NUAK2Radioactive (33P-ATP) filter-binding assay126[2][3][4]
NUAK1Radioactive (33P-ATP) filter-binding assay8[2]
NUAK2LanthaScreen® Binding Assay179[2]
NUAK1Adapta® Kinase Assay69.1[2]

Table 2: Cellular Activity of this compound in Prostate Cancer Cell Spheroids

Cell LineTreatment DurationIC50 (µM)Reference
LAPC-49 days4.65[1]
22RV19 days5.22[1]
HMVP29 days5.72[1]

Table 3: In Vivo Efficacy of this compound

Cancer ModelDosing RegimenOutcomeReference
TetO-YAP S127A transgenic mice (YAP-induced hepatomegaly)10 mg/kg, i.p., twice daily for 14 daysSuppressed liver overgrowth and reduced proliferating hepatocytes.[3][5]
HMVP2 prostate cancer allografts in FVB mice10 mg/kg, i.p., twice daily for 20 daysSignificantly inhibited tumor growth.[4]
HuCCT-1 TetO-YAP S127A xenograft model10 mg/kg, i.p., twice daily for 30 daysSignificantly attenuated tumor growth rates.[3]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay to Assess Sensitivity to this compound

This protocol is designed to determine the dose-dependent effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., YAP-high: HuCCT-1, SNU475; YAP-low: HepG2, SNU398)[3]

  • Complete cell culture medium

  • This compound (solubilized in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Crystal Violet)

  • Plate reader or microscope

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.5 µM to 20 µM.[1] Include a DMSO-only vehicle control.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plates for 120 hours (5 days).[3][5]

  • Assess cell viability using a preferred method. For Crystal Violet staining: a. Gently wash the wells with PBS. b. Fix the cells with 10% formalin for 15 minutes. c. Stain with 0.5% Crystal Violet solution for 20 minutes. d. Wash away excess stain with water and allow the plate to dry. e. Solubilize the stain with 10% acetic acid and read the absorbance at 570 nm.

  • Plot the cell viability against the log of this compound concentration to determine the IC50 value.

Workflow for In Vitro Proliferation Assay

proliferation_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Incubate overnight for adherence seed_cells->adhere prepare_drug Prepare serial dilutions of this compound adhere->prepare_drug treat_cells Treat cells with This compound prepare_drug->treat_cells incubate Incubate for 120 hours treat_cells->incubate assess_viability Assess cell viability (e.g., Crystal Violet) incubate->assess_viability analyze Analyze data and determine IC50 assess_viability->analyze end End analyze->end

Caption: Experimental workflow for the in vitro cell proliferation assay.

Protocol 2: Western Blot Analysis of NUAK2 Pathway Inhibition

This protocol is used to confirm the on-target activity of this compound by measuring the phosphorylation of its downstream target, MYPT1.

Materials:

  • Cancer cell line (e.g., SNU475)[5]

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MYPT1 (S445), anti-MYPT1, anti-phospho-MLC, anti-MLC, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 0.5 µM to 16 µM) for a specified time (e.g., 24-48 hours).[1]

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Protocol 3: Generation and Evaluation of this compound Resistant Cells

This protocol describes a method to generate cell lines with acquired resistance to this compound to study resistance mechanisms.

Materials:

  • YAP-high cancer cell line (e.g., HuCCT-1)[3]

  • This compound

  • Complete cell culture medium

  • Multi-well plates and culture flasks

Procedure:

  • Continuously expose the parental HuCCT-1 cell line to a low concentration of this compound (e.g., starting at the IC20).

  • Gradually increase the concentration of this compound in the culture medium as the cells adapt and resume proliferation.

  • This process of dose escalation may take several months.

  • Once a cell population is established that can proliferate in the presence of a high concentration of this compound (e.g., >5 µM), single-cell clone isolation can be performed to ensure a homogenous resistant population.

  • Characterize the resistant cell line by: a. Performing a cell proliferation assay (Protocol 1) to confirm the shift in IC50 compared to the parental line. b. Sequencing the NUAK2 gene to identify potential mutations, such as the A236T mutation which has been shown to confer resistance.[3] c. Performing Western blot analysis (Protocol 2) to assess the phosphorylation of MYPT1 in the presence of this compound.

Logical Relationship for Resistance Study

resistance_logic cluster_characterization Characterization of Resistant Cells parental_cells Parental YAP-high Cancer Cells treatment Chronic this compound Treatment parental_cells->treatment selection Selection of Resistant Population treatment->selection resistant_cells This compound Resistant Cell Line selection->resistant_cells ic50_shift Increased IC50 resistant_cells->ic50_shift Leads to target_mutation NUAK2 Gatekeeper Mutation (e.g., A236T) resistant_cells->target_mutation May harbor pathway_reactivation Restored p-MYPT1 Levels resistant_cells->pathway_reactivation May exhibit

Caption: Logical flow for developing and characterizing this compound resistant cells.

This compound is a valuable research tool for investigating the role of the Hippo-YAP-NUAK2 signaling axis in cancer. The protocols outlined above provide a framework for assessing the efficacy of this compound and for studying the mechanisms that may lead to acquired resistance to this targeted therapy. Understanding these resistance mechanisms is crucial for the development of more effective and durable anticancer strategies.

References

Troubleshooting & Optimization

HTH-02-006 Technical Support Center: Investigating Off-Target Effects on NUAK1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of HTH-02-006 on NUAK1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a reversible small-molecule inhibitor. While it is often used to target NUAK2, it also exhibits potent inhibitory activity against NUAK1 and other kinases.[1][2][3][4][5][6]

Q2: What are the known off-target effects of this compound, specifically concerning NUAK1?

This compound is a potent inhibitor of NUAK1. In various kinase assays, it has shown significant activity against NUAK1, sometimes with greater potency than against its intended primary target, NUAK2.[1] A broader kinase screen revealed that this compound also interacts with several other kinases.[1][2]

Q3: How can I assess the inhibitory effect of this compound on NUAK1 in my experiments?

The inhibitory effect of this compound on NUAK1 can be measured using in vitro kinase assays or by observing the modulation of downstream signaling pathways in cellular models. A common cellular readout is the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) at Serine 445 (S445), a known substrate of both NUAK1 and NUAK2.[1][3][4][5]

Q4: What are the key signaling pathways involving NUAK1 that might be affected by this compound?

NUAK1 is a member of the AMP-activated protein kinase (AMPK)-related kinase family and is activated by LKB1.[7][8][9] It plays a role in several crucial cellular processes, including cell cycle regulation, proliferation, and senescence. NUAK1 has been shown to directly phosphorylate and interact with p53.[8] It is also involved in the Hippo-YAP and TGF-β signaling pathways through its regulation of LATS1 and MYPT1.[7][9][10]

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound on NUAK1 and NUAK2

TargetAssay TypeIC50 (nM)
NUAK1Radioactive (33P-ATP) Filter-Binding Assay8[1]
NUAK1Adapta® Kinase Assay69.1[1]
NUAK2Radioactive (33P-ATP) Filter-Binding Assay126[1][3][4][5]
NUAK2LanthaScreen® Binding Assay179[1]

Table 2: KINOMEscan® Selectivity Profile of this compound (Top Hits at 1 µM)

KinasePercent of Control
FAK0.1
NUAK10.7
FLT30.95
ULK21.6
STK332.4
PHKG22.7
CLK43.4
GCN2-KD23.6
ULK16
NUAK26.6
DAPK36.9
TTK8.8
(Data from a KINOMEscan® panel of 468 kinases)[1]

Experimental Protocols & Troubleshooting

In Vitro Kinase Inhibition Assays

1. Radioactive [33P-ATP] Filter-Binding Assay

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

  • Experimental Workflow:

    G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_mix Prepare Kinase Reaction Mix (Buffer, MgCl2, Substrate) add_components Combine Reaction Mix, This compound, and NUAK1 prep_mix->add_components prep_hth Prepare this compound Dilutions prep_hth->add_components prep_kinase Prepare NUAK1 Enzyme prep_kinase->add_components start_reaction Initiate with [γ-33P]ATP add_components->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop reaction (e.g., with phosphoric acid) incubation->stop_reaction filter_binding Spot onto filter membrane and wash stop_reaction->filter_binding scintillation Measure radioactivity filter_binding->scintillation

    Workflow for a radioactive kinase assay.
  • Troubleshooting:

    • High background signal: Inefficient washing of the filter membrane. Increase the number and volume of wash steps. Ensure the substrate binds effectively to the filter.

    • Low signal: Inactive enzyme or substrate. Verify the activity of the kinase and the integrity of the substrate. Check the concentration and specific activity of the [33P-ATP].

    • Inconsistent results: Pipetting errors or temperature fluctuations. Use calibrated pipettes and ensure a stable incubation temperature.

2. LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescent tracer to the kinase, which is competed by the inhibitor.

  • Troubleshooting:

    • Low TR-FRET signal: Ensure the europium-labeled antibody and the tracer are at their optimal concentrations. Verify the integrity of the kinase and antibody.

    • High variability between wells: Incomplete mixing of reagents. Gently mix the plate after adding all components. Check for and remove air bubbles.

    • Unexpected IC50 values: Incorrect serial dilutions of this compound. Carefully prepare and verify the concentrations of the inhibitor.

Cellular Assays

1. Western Blot for Phospho-MYPT1 (S445)

This assay is used to determine the effect of this compound on the phosphorylation of a key NUAK1/2 substrate in cells.

  • Detailed Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., HuCCT-1, SNU475) and allow them to adhere. Treat cells with various concentrations of this compound for a specified duration (e.g., 2-24 hours).

    • Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing phosphatase and protease inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-MYPT1 (S445) overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • Troubleshooting:

    • No or weak phospho-signal: The phosphorylation event may be transient. Optimize the treatment time with this compound. Ensure that phosphatase inhibitors are included in the lysis buffer.

    • High background: Insufficient blocking or washing. Increase the duration and/or number of blocking and washing steps.

    • Multiple non-specific bands: The primary antibody may be cross-reacting. Optimize the antibody dilution and consider using a more specific antibody.

Signaling Pathway Visualization

The following diagram illustrates the central role of NUAK1 in cellular signaling pathways that can be influenced by this compound.

NUAK1_Signaling_Pathway LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 activates p53 p53 NUAK1->p53 phosphorylates MYPT1 MYPT1 NUAK1->MYPT1 phosphorylates LATS1 LATS1 NUAK1->LATS1 phosphorylates Senescence Senescence NUAK1->Senescence HTH02006 This compound HTH02006->NUAK1 inhibits CellCycle Cell Cycle Arrest p53->CellCycle Proliferation Proliferation MYPT1->Proliferation TGFb TGF-β Signaling MYPT1->TGFb YAP YAP LATS1->YAP inhibits Hippo Hippo Pathway LATS1->Hippo YAP->Proliferation

References

HTH-02-006 Technical Support Center: Solubility Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of HTH-02-006. Below you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro use?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound for in vitro experiments is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5]

Q2: What is the maximum solubility of this compound in DMSO?

A2: this compound is soluble in DMSO up to 100 mg/mL, which is equivalent to 169.94 mM.[1][2][3][5] It is important to note that achieving this concentration may require sonication.[1][2][3][5]

Q3: My this compound is not fully dissolving in DMSO, or it precipitates out of solution. What should I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound. Always use newly opened or properly stored anhydrous DMSO.[1]

  • Apply Sonication: Gentle sonication can help break up powder aggregates and facilitate dissolution.[1][2][3][5] Refer to the detailed protocol below for specific instructions.

  • Gentle Warming: Briefly warming the solution to 37°C can aid in solubility.[5] However, avoid excessive heat to prevent compound degradation.

Q4: I observed precipitation when I diluted my DMSO stock solution with aqueous cell culture media. How can I prevent this?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. To mitigate this:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture media that is as low as possible (typically ≤ 0.5%) to maintain cell health and improve compound solubility.

  • Serial Dilutions: Perform serial dilutions in your culture media to gradually lower the concentration of this compound.

  • Vortex During Dilution: Add the this compound stock solution to the aqueous media while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.

Q5: How should I prepare this compound for in vivo animal studies?

A5: Direct injection of a DMSO stock solution is not recommended for in vivo studies. Co-solvent formulations are necessary. Two common vehicle formulations are:

  • 10% DMSO >> 90% (20% SBE-β-CD in saline): This formulation can achieve a clear solution with a solubility of up to 2.5 mg/mL.[2][3]

  • 10% DMSO >> 90% corn oil: This is another viable option for administration, also achieving a solubility of up to 2.5 mg/mL.[2][3] Both in vivo formulations require sonication to achieve a clear solution.[2][3]

Solubility Data Summary

The following tables provide a summary of the solubility data for this compound in various solvents.

Table 1: In Vitro Solubility

SolventMaximum Concentration (mg/mL)Molar Concentration (mM)Notes
DMSO100169.94Sonication may be required. Use of fresh, anhydrous DMSO is critical.[1][2][3][5]

Table 2: In Vivo Formulations

Vehicle CompositionMaximum Concentration (mg/mL)Molar Concentration (mM)Notes
10% DMSO, 90% (20% SBE-β-CD in saline)2.54.25A clear solution can be achieved with sonication.[2][3]
10% DMSO, 90% Corn Oil2.54.25A clear solution can be achieved with sonication.[2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder (Molecular Weight: 588.44 g/mol ). For example, to prepare 1 mL of a 10 mM solution, weigh out 5.88 mg.

  • Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Facilitate Dissolution:

    • Vortex the solution for 30-60 seconds.

    • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

    • If necessary, gently warm the solution at 37°C for a short period.

  • Confirm Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[2][3]

Protocol 2: Preparation of this compound for In Vivo Administration (SBE-β-CD Formulation)

  • Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL), following Protocol 1.

  • Prepare Vehicle: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.

  • Combine Components:

    • For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.[1]

    • This results in a final vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in saline).

  • Ensure Homogeneity: Vortex the solution thoroughly and then sonicate until the solution is clear.[2][3]

  • Administration: The solution is now ready for administration. It is recommended to use this formulation promptly after preparation.

Visual Guides

experimental_workflow cluster_stock Stock Solution Preparation (In Vitro) cluster_invivo Working Solution Preparation (In Vivo) weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store stock High Conc. DMSO Stock add_vehicle Add to Vehicle (e.g., 90% SBE-β-CD) stock->add_vehicle sonicate_final Vortex & Sonicate Until Clear add_vehicle->sonicate_final ready Ready for Use sonicate_final->ready

Caption: Workflow for this compound solution preparation.

signaling_pathway HTH This compound NUAK2 NUAK2 HTH->NUAK2 Inhibits MYPT1 MYPT1 NUAK2->MYPT1 Phosphorylates pMYPT1 p-MYPT1 (S445) MLC MLC pMYPT1->MLC Regulates pMLC p-MLC Actomyosin Actomyosin Cytoskeleton Activation pMLC->Actomyosin YAP_high Growth of YAP-High Cancer Cells Actomyosin->YAP_high

References

interpreting unexpected results with HTH-02-006

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with HTH-02-006.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.

Q1: I am not observing the expected growth inhibition in my cancer cell line after treatment with this compound.

A1: Several factors could contribute to a lack of growth inhibition. Consider the following troubleshooting steps:

  • Confirm YAP/TAZ Dependency: this compound is most effective in cancer cells with high YAP (Yes-associated protein) activity.[1][2] We recommend verifying the YAP/TAZ activation status of your cell line via techniques like Western blot for nuclear YAP or RT-qPCR for YAP/TAZ target genes (e.g., CTGF, CYR61).

  • Cell Seeding Density: Optimal cell seeding density is crucial. High cell density can sometimes mask the inhibitory effects of the compound. Try a lower seeding density to ensure cells are in a logarithmic growth phase during treatment.

  • Compound Concentration and Treatment Duration: Ensure you are using an appropriate concentration range and treatment duration. Growth inhibition effects have been observed with this compound in the micromolar range (0.5-20 µM) with incubation times of up to 120 hours.[1]

  • Drug Resistance: The presence of mutations in the NUAK2 kinase domain, such as A236T, can confer resistance to this compound.[1] If you suspect resistance, sequence the NUAK2 gene in your cell line.

  • Compound Integrity: Verify the integrity and activity of your this compound stock. Improper storage or handling can lead to degradation.

Q2: I am not seeing a decrease in the phosphorylation of MYPT1 at Ser445 after this compound treatment.

A2: A lack of change in MYPT1 phosphorylation, a direct downstream target of NUAK2, can be perplexing. Here are some potential causes and solutions:

  • Antibody Quality: The specificity and quality of your primary antibody against phospho-MYPT1 (S445) are critical. Validate your antibody using appropriate positive and negative controls.

  • Lysis Buffer Composition: Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.

  • Treatment Timepoint: The timing of cell lysis after treatment is important. Phosphorylation events can be transient. Consider performing a time-course experiment to identify the optimal timepoint for observing maximal dephosphorylation.

  • Western Blot Protocol: Optimize your Western blot protocol, including transfer efficiency and antibody concentrations, to ensure robust signal detection.

  • Alternative Pathways: While NUAK2 is a primary kinase for MYPT1, other kinases might compensate for its inhibition in certain cellular contexts.

Q3: I am observing significant off-target effects or cellular toxicity at concentrations where I don't expect to see them.

A3: Off-target effects are a known concern with kinase inhibitors.[3][4] Here’s how to approach this issue:

  • Confirm On-Target Effect: First, confirm that you are observing the expected on-target effect (e.g., decreased p-MYPT1) at the concentrations causing toxicity.

  • KINOMEscan® Profile: this compound has been profiled against a panel of kinases.[5] At 1 µM, it shows some activity against other kinases like FAK, FLT3, and ULK2.[5] Consider if the inhibition of these kinases could explain the observed phenotype in your specific cell model.

  • Dose-Response Curve: Perform a detailed dose-response curve to determine the therapeutic window between the desired on-target effect and off-target toxicity.

  • Control Compound: If possible, use a structurally related but inactive compound as a negative control to differentiate between specific and non-specific effects.

  • Genetic Knockdown/Knockout: To definitively attribute an observed phenotype to NUAK2 inhibition, consider using genetic approaches like siRNA or CRISPR/Cas9 to deplete NUAK2 and see if it phenocopies the effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of NUAK Family Kinase 2 (NUAK2), with an IC50 of 126 nM.[1][6] It functions by inhibiting the kinase activity of NUAK2, which in turn reduces the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445.[1] This leads to a downstream reduction in the phosphorylation of Myosin Light Chain (MLC), ultimately impacting the actomyosin cytoskeleton.[1] this compound is a derivative of the prototype NUAK inhibitor WZ4003.[7]

Q2: In which cancer types is this compound expected to be most effective?

A2: this compound has shown significant efficacy in preclinical models of cancers characterized by high YAP activity. This includes liver cancer and prostate cancer.[1][8] Specifically, it has demonstrated growth inhibitory effects in YAP-high liver cancer cells (HuCCT-1, SNU475) and has been shown to suppress YAP-induced hepatomegaly in mice.[1] In prostate cancer models, this compound has been observed to reduce proliferation, spheroid growth, and invasion.[8]

Q3: What are the recommended concentrations for in vitro and in vivo experiments?

A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions.

  • In Vitro: For cell-based assays, concentrations in the range of 0.5 µM to 20 µM have been used.[1] For example, dose-dependent growth inhibition has been observed in this range in various cancer cell lines.[1]

  • In Vivo: In mouse models, a dose of 10 mg/kg administered intraperitoneally (i.p.) twice daily has been shown to be effective in suppressing tumor growth and YAP-induced hepatomegaly without causing significant overt toxicity or body weight loss.[1][2]

Q4: How should I prepare and store this compound?

A4: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[6] For in vivo studies, a common vehicle is a formulation of 10% DMSO and 90% corn oil.[6] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] For long-term storage, the powder form should be kept at -20°C.[1]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (NUAK2) 126 nMIn vitro kinase assay[1][6]
IC50 (NUAK1) 8 nMIn vitro kinase assay[5]
Growth Inhibition IC50 4.65 µMLAPC-4 prostate cancer spheroids[1]
5.22 µM22RV1 prostate cancer spheroids[1]
5.72 µMHMVP2 prostate cancer spheroids[1]
Effective In Vitro Conc. 0.5 - 20 µMVarious cancer cell lines[1]
Effective In Vivo Dose 10 mg/kg, i.p., twice dailyMouse models[1][2]

Experimental Protocols

Western Blot for Phospho-MYPT1 (S445)

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-MYPT1 (S445) overnight at 4°C. Also, probe a separate membrane or strip the same membrane for total MYPT1 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72-120 hours).

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Visualizations

Caption: Signaling pathway of this compound action.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_Protocol Review Experimental Protocol (Concentrations, Durations, etc.) Start->Check_Protocol Check_Reagents Verify Reagent Quality (this compound, Antibodies, etc.) Check_Protocol->Check_Reagents Check_Cell_Line Characterize Cell Line (YAP status, NUAK2 mutations) Check_Reagents->Check_Cell_Line On_Target_Effect Assess On-Target Effect (e.g., p-MYPT1 levels) Check_Cell_Line->On_Target_Effect Off_Target_Screen Consider Off-Target Effects (KINOMEscan® profile) On_Target_Effect->Off_Target_Screen No Optimize_Assay Optimize Assay Conditions (Time course, Titrations) On_Target_Effect->Optimize_Assay Yes Genetic_Controls Use Genetic Controls (siRNA, CRISPR) Off_Target_Screen->Genetic_Controls Optimize_Assay->Genetic_Controls Interpret_Results Re-interpret Results with New Information Genetic_Controls->Interpret_Results

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: HTH-02-006 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the NUAK2 inhibitor, HTH-02-006.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound experiments, providing potential causes and solutions to ensure data consistency and reliability.

Observed Problem Potential Cause Recommended Solution
High variability in cell viability/growth inhibition assays between replicates. Inconsistent this compound concentration: The compound may not be fully solubilized or may have precipitated out of solution.Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure complete solubilization in DMSO before further dilution in culture media. A final DMSO concentration of <0.1% is recommended to avoid solvent-induced toxicity. For in vivo studies, a formulation of 10% DMSO and 90% corn oil can be used, but requires ultrasonic treatment for clear dissolution[1].
Cell density variation: Initial cell seeding density can significantly impact the apparent IC50 value.Use a consistent cell seeding density across all plates and experiments. Allow cells to adhere and resume logarithmic growth before adding the compound.
Edge effects on multi-well plates: Evaporation and temperature gradients can affect cells in the outer wells.Avoid using the outermost wells of multi-well plates for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Cell line heterogeneity: The expression level of YAP can influence sensitivity to this compound. YAP-high cell lines are generally more sensitive[1][2].Regularly perform cell line authentication and characterize the YAP expression status of your cell lines.
Inconsistent inhibition of MYPT1 phosphorylation (p-MYPT1) in Western blots. Suboptimal lysis buffer or phosphatase inhibitors: Inadequate inhibition of phosphatases during cell lysis can lead to dephosphorylation of MYPT1.Use a lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times during processing.
Incorrect antibody concentration or incubation time: This can lead to weak or non-specific bands.Optimize antibody concentrations and incubation times according to the manufacturer's recommendations.
Variability in treatment and harvesting times: The kinetics of MYPT1 phosphorylation may vary between cell lines.Perform a time-course experiment to determine the optimal treatment duration for observing maximal inhibition of p-MYPT1. Ensure consistent timing for cell lysis after treatment.
Unexpectedly low or no effect of this compound on cell growth or signaling. Use of a drug-resistant cell line: The NUAK2 A236T mutation confers resistance to this compound[3].If you suspect resistance, sequence the NUAK2 gene in your cell line to check for this mutation.
Compound degradation: Improper storage can lead to loss of activity.Store this compound stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Low NUAK2 expression in the cell model: The effect of this compound is dependent on the presence of its target, NUAK2.Confirm NUAK2 expression in your cell model of choice via Western blot or qPCR.
Variability in in vivo tumor growth inhibition studies. Inconsistent drug administration: Variations in injection volume, site, or frequency can affect drug exposure.Ensure consistent and accurate dosing for all animals. For intraperitoneal injections, be careful to avoid injection into the gut or other organs.
Tumor size at the start of treatment: Larger tumors may respond differently to treatment than smaller tumors.Randomize animals into treatment groups based on tumor volume to ensure a similar average tumor size at the start of the study.
Animal health and stress: These factors can influence tumor growth and drug metabolism.Monitor animal health closely and maintain a low-stress environment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a semi-specific inhibitor of NUAK Family Kinase 2 (NUAK2), with a reported IC50 of 126 nM[1]. It also shows inhibitory activity against NUAK1. NUAK2 is a downstream target of the YAP oncogene. By inhibiting NUAK2, this compound reduces the phosphorylation of the NUAK2 substrate MYPT1 at serine 445, which in turn decreases the phosphorylation of Myosin Light Chain (MLC)[1][2]. This disrupts the actomyosin cytoskeleton and suppresses YAP-driven cell proliferation[4][5].

Q2: How should I prepare and store this compound?

A2: this compound should be dissolved in DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). For cell-based assays, this stock can be further diluted in cell culture medium to the desired final concentration. For in vivo studies in mice, this compound has been administered via intraperitoneal injection at a dose of 10 mg/kg twice daily[3][4]. A vehicle of 10% DMSO in corn oil has been used for this purpose[1]. Stock solutions should be stored at -20°C or -80°C and protected from light.

Q3: Which cell lines are most sensitive to this compound?

A3: Cell lines with high levels of YAP expression (YAP-high) have been shown to be more sensitive to this compound. Examples of YAP-high liver cancer cell lines that are sensitive to this compound are HuCCT-1 and SNU475, while YAP-low cell lines like HepG2 and SNU398 are less sensitive[1][2].

Q4: Are there any known resistance mechanisms to this compound?

A4: Yes, a point mutation in the NUAK2 gene, A236T, has been shown to confer resistance to this compound. Cells with this mutation show reduced inhibition of MYPT1 phosphorylation and cell growth upon treatment with the compound[3].

Q5: What are the off-target effects of this compound?

A5: this compound is a semi-specific inhibitor and also targets NUAK1[3]. A KINOMEscan at 1 µM showed that this compound can also interact with other kinases, including FAK, FLT3, ULK2, and STK33. It is important to consider these potential off-target effects when interpreting experimental results.

Quantitative Data Summary

Parameter Value Assay Condition Reference
IC50 for NUAK2 126 nMRadioactive (33P-ATP) filter-binding assay[1]
IC50 for NUAK1 8 nMRadioactive (33P-ATP) filter-binding assay
Cell Growth Inhibition (IC50)
HuCCT-1 (YAP-high)~4 µM120 h treatment[1][2]
SNU475 (YAP-high)~2 µM120 h treatment[1][2]
HepG2 (YAP-low)>16 µM120 h treatment[1][2]
SNU398 (YAP-low)>16 µM120 h treatment[1][2]
In Vivo Dosage 10 mg/kg, twice dailyIntraperitoneal injection in mice[3][4]

Experimental Protocols

Cell Viability Assay (Crystal Violet Staining)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for the desired duration (e.g., 120 hours)[1][2].

  • Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash the cells with PBS.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

    • Wash the cells with water and allow the plate to dry.

  • Quantification:

    • Solubilize the stain by adding 10% acetic acid or methanol to each well.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for Phospho-MYPT1
  • Cell Culture and Treatment: Plate cells and treat with this compound at the desired concentrations and for the optimal duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-MYPT1 (S445) and total MYPT1 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-MYPT1 signal to the total MYPT1 signal.

Visualizations

HTH_02_006_Signaling_Pathway cluster_upstream Upstream Signals cluster_target Drug Target cluster_drug Inhibitor cluster_downstream Downstream Effects YAP YAP (Oncogene) NUAK2 NUAK2 YAP->NUAK2 Upregulates pMYPT1 p-MYPT1 (S445) NUAK2->pMYPT1 Phosphorylates HTH_02_006 This compound HTH_02_006->NUAK2 pMLC p-MLC pMYPT1->pMLC Leads to Actomyosin Actomyosin Cytoskeleton pMLC->Actomyosin Regulates Proliferation Cell Proliferation Actomyosin->Proliferation Drives

Caption: this compound inhibits NUAK2, disrupting the YAP-driven signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Cell Culture (YAP-high/low) B1 Cell Seeding A1->B1 A2 This compound Stock Preparation B2 Compound Treatment A2->B2 B1->B2 B3 Incubation B2->B3 C1 Cell Viability Assay (e.g., Crystal Violet) B3->C1 C2 Western Blot (p-MYPT1) B3->C2 C3 Data Analysis (IC50, etc.) C1->C3 C2->C3

Caption: General workflow for in vitro experiments with this compound.

References

HTH-02-006 half-life in cell culture medium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and half-life of the NUAK2 inhibitor, HTH-02-006, in cell culture medium.

Troubleshooting Guide

Question: I am seeing variable or lower-than-expected efficacy of this compound in my long-term cell culture experiments. Could this be related to its stability?

Answer:

Yes, variability or a decrease in the expected efficacy of this compound in prolonged experiments can be attributed to its degradation in cell culture medium. The stability of a small molecule inhibitor like this compound can be influenced by several factors within the in vitro environment.

Potential Causes and Solutions:

Potential CauseRecommended Action
Chemical Instability The inherent chemical structure of this compound may be susceptible to hydrolysis or other chemical degradation pathways in aqueous solutions over time.
Enzymatic Degradation Cells in culture can release intracellular or extracellular enzymes that may metabolize or degrade this compound.
Adsorption to Plasticware Small molecules can adsorb to the surface of cell culture plates and flasks, reducing the effective concentration in the medium.
pH and Temperature Fluctuations Deviations from optimal pH (typically 7.2-7.4) and temperature (37°C) can accelerate the degradation of the compound.

To mitigate these issues, consider the following:

  • Regular Medium Changes: For experiments lasting longer than 48-72 hours, it is advisable to replace the medium containing fresh this compound every 48 hours. This was a strategy employed in a study where cells were treated for 72-96 hours[1].

  • Determine Experimental Half-Life: To optimize your experimental design, it is highly recommended to determine the half-life of this compound under your specific cell culture conditions (i.e., your cell line, medium, and serum concentration). A detailed protocol for this is provided below.

  • Use of Control Compounds: Include a stable control compound in your experiments to differentiate between compound-specific degradation and other experimental variables.

Frequently Asked Questions (FAQs)

Question: What is the half-life of this compound in cell culture medium?

Answer:

Currently, there is no publicly available data specifically detailing the half-life of this compound in cell culture medium. The stability of the compound can vary significantly depending on the specific experimental conditions, including the cell line, culture medium composition, serum percentage, and cell density.

While a half-life in mouse hepatic microsomes has been reported, this value is not directly translatable to cell culture conditions due to differences in metabolic enzyme activity and the overall chemical environment.

Quantitative Data Summary

MatrixHalf-Life (t½)Reference
Mouse Hepatic Microsomes (1 mg/ml)11.4 minutes[2]
Cell Culture MediumNot Reported-

Question: What factors can influence the stability of this compound in my cell culture experiments?

Answer:

Several factors can impact the stability of this compound in a cell culture setting:

  • Medium Composition: Components in the culture medium, such as amino acids, vitamins, and reducing agents, can potentially interact with and degrade the compound.

  • Serum Content: Fetal bovine serum (FBS) and other sera contain various enzymes and proteins that can bind to or metabolize small molecules.

  • Cell Type and Density: Different cell lines have varying metabolic capacities. Higher cell densities may lead to faster compound degradation due to a higher concentration of metabolic enzymes.

  • pH of the Medium: The pH of the culture medium can influence the chemical stability of the compound.

  • Light Exposure: Some compounds are light-sensitive. It is good practice to minimize the exposure of this compound solutions to light.

  • Storage and Handling: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles) can lead to degradation before the compound is even added to the culture medium.

Question: How can I determine the half-life of this compound in my specific cell culture setup?

Answer:

You can experimentally determine the half-life of this compound in your cell culture medium by following the detailed protocol provided in the "Experimental Protocols" section below. This involves incubating the compound in your specific cell-free medium and collecting samples at various time points for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Protocol: Determination of this compound Half-Life in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • Analytical instrument (HPLC or LC-MS/MS)

  • Appropriate organic solvent for extraction (e.g., acetonitrile, methanol)

  • Internal standard (a structurally similar and stable compound, if available)

Methodology:

  • Preparation of this compound Spiked Medium:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Spike pre-warmed cell culture medium with this compound to the final working concentration used in your experiments. Ensure the final solvent concentration is non-toxic to cells (typically ≤0.1%).

  • Incubation and Sampling:

    • Dispense the this compound-spiked medium into sterile tubes or wells of a plate.

    • Place the samples in a 37°C incubator with 5% CO₂.

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The initial time point (T=0) serves as the baseline concentration.

  • Sample Processing:

    • For each time point, transfer an aliquot of the medium to a new tube.

    • Add an equal volume of cold organic solvent (e.g., acetonitrile) to precipitate proteins. If using an internal standard, add it at this step.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

  • Analytical Quantification:

    • Analyze the concentration of this compound in the supernatant using a validated HPLC or LC-MS/MS method.

    • Generate a standard curve using known concentrations of this compound to accurately quantify the remaining compound at each time point.

  • Data Analysis:

    • Plot the percentage of this compound remaining versus time.

    • Calculate the half-life (t½) using the following equation for first-order decay:

      • t½ = 0.693 / k

      • Where 'k' is the elimination rate constant, determined from the slope of the natural log of the concentration versus time plot.

Visualizations

Experimental_Workflow_for_Half_Life_Determination Experimental Workflow for Half-Life Determination of this compound cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike_medium Spike Pre-warmed Cell Culture Medium prep_stock->spike_medium dispense Dispense into Tubes/Plate spike_medium->dispense incubate Incubate at 37°C dispense->incubate sample Collect Samples at Time Points incubate->sample precipitate Protein Precipitation (Organic Solvent) sample->precipitate centrifuge Centrifuge precipitate->centrifuge collect Collect Supernatant centrifuge->collect analyze HPLC or LC-MS/MS Analysis collect->analyze calculate Calculate Half-Life (t½) analyze->calculate

Caption: Workflow for determining the half-life of this compound in cell culture medium.

NUAK_Signaling_Pathway Simplified NUAK Signaling Pathway cluster_upstream Upstream Regulators cluster_nuak NUAK Kinases cluster_downstream Downstream Effectors cluster_inhibitor Pharmacological Inhibition cluster_cellular_response Cellular Response LKB1 LKB1 NUAK2 NUAK2 LKB1->NUAK2 Activates NUAK1 NUAK1 LKB1->NUAK1 Activates YAP_TAZ YAP/TAZ YAP_TAZ->NUAK2 Induces Expression CellGrowth Cell Growth & Proliferation YAP_TAZ->CellGrowth MYPT1 MYPT1 NUAK2->MYPT1 Phosphorylates NUAK2->CellGrowth NUAK1->MYPT1 Phosphorylates MLC Myosin Light Chain (MLC) MYPT1->MLC Inhibits Dephosphorylation Actomyosin Actomyosin Cytoskeleton MLC->Actomyosin HTH02006 This compound HTH02006->NUAK2 HTH02006->NUAK1

Caption: Simplified signaling pathway of NUAK1/2 and the inhibitory action of this compound.

References

Technical Support Center: HTH-02-006 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the in vivo administration of HTH-02-006, a lipid nanoparticle (LNP) formulation for targeted payload delivery.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: Lower-than-Expected In Vivo Efficacy

If you observe reduced therapeutic effect after administering this compound, consider the following potential causes and solutions.

  • Potential Cause: Poor Formulation Quality. The physical and chemical properties of the LNP formulation are critical for successful in vivo delivery.

    • Solution: Characterize the formulation prior to each experiment. Key parameters to verify are summarized in the table below.

      ParameterRecommended RangeTroubleshooting Action
      Particle Size (Z-average) 80 - 120 nmIf outside range, re-formulate. Inconsistent size may indicate aggregation.
      Polydispersity Index (PDI) < 0.2A high PDI suggests a non-uniform particle population. Consider optimizing formulation parameters.
      Encapsulation Efficiency > 90%Low efficiency reduces the effective dose. Optimize the formulation process to improve payload encapsulation.
      Zeta Potential Near-neutral (-10 to +10 mV)A highly charged surface can lead to rapid clearance. Adjust lipid composition if necessary.
  • Potential Cause: Degradation of this compound. Both the LNP and its payload can be sensitive to storage and handling conditions.

    • Solution: Follow strict storage and handling protocols. Do not use expired reagents.

  • Potential Cause: Suboptimal Dosing or Administration. The dose, route, and frequency of administration can significantly impact efficacy.

    • Solution: Refer to the detailed experimental protocol for recommended dosing regimens. Consider performing a dose-response study to determine the optimal dose for your specific model.

Issue 2: Unexpected Toxicity or Adverse Events

If you observe signs of toxicity (e.g., weight loss, lethargy, ruffled fur) in your animal models, investigate the following possibilities.

  • Potential Cause: Immunogenicity. The LNP formulation or its payload may trigger an immune response.

    • Solution: Measure serum cytokine levels (e.g., IL-6, TNF-α) post-administration. If elevated, consider a different LNP composition or co-administration of an immunosuppressant if appropriate for the study design.

  • Potential Cause: Off-Target Effects. The therapeutic payload may be affecting unintended cellular pathways.

    • Solution: Perform biodistribution studies to confirm that this compound is accumulating in the target tissue. Conduct transcriptomic or proteomic analysis of off-target tissues to identify affected pathways.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -80°C in its original, unopened vial. Once thawed for use, it should be kept on ice and used within 4 hours. Avoid repeated freeze-thaw cycles.

Q2: Can I use a different route of administration than the one specified in the protocol?

A2: The recommended route of administration is intravenous (IV) injection. Other routes (e.g., intraperitoneal, subcutaneous) may result in different biodistribution profiles and efficacy. If an alternative route is necessary, it must be validated for your specific application.

Q3: How can I confirm successful delivery of this compound to the target tissue?

A3: Successful delivery can be confirmed through several methods:

  • Biodistribution Studies: Label this compound with a fluorescent dye (e.g., Cy5) and perform in vivo imaging or ex vivo tissue analysis.

  • Pharmacokinetic (PK) Analysis: Measure the concentration of the payload in plasma and target tissues over time.

  • Pharmacodynamic (PD) Analysis: Measure the downstream biological effect of the payload in the target tissue (e.g., target protein knockdown).

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Mice

  • Preparation:

    • Thaw a vial of this compound on ice.

    • Dilute the required volume of this compound in sterile, nuclease-free phosphate-buffered saline (PBS) to the final desired concentration. The final injection volume should be approximately 100 µL for a 20-25 g mouse.

  • Animal Handling:

    • Acclimatize mice to the experimental conditions for at least 72 hours prior to dosing.

    • Weigh each mouse immediately before injection to calculate the precise dose.

  • Administration:

    • Warm the tail of the mouse under a heat lamp to dilate the lateral tail veins.

    • Load the diluted this compound into an insulin syringe with a 29-gauge needle.

    • Perform a single, slow intravenous (IV) injection into one of the lateral tail veins.

  • Post-Administration Monitoring:

    • Monitor the animals for any signs of acute toxicity for at least 2 hours post-injection.

    • Continue to monitor animal health (weight, behavior) daily for the duration of the experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep1 Thaw this compound prep2 Dilute in PBS prep1->prep2 On Ice admin1 Weigh Mouse prep2->admin1 Dose Calculation admin3 IV Injection admin1->admin3 admin2 Warm Tail admin2->admin3 analysis1 Monitor Health admin3->analysis1 analysis2 Collect Tissues analysis1->analysis2 Endpoint analysis3 Efficacy & Toxicity Assessment analysis2->analysis3

Caption: A typical experimental workflow for in vivo studies using this compound.

signaling_pathway cluster_cell Target Cell HTH This compound (LNP) Endosome Endosome HTH->Endosome Endocytosis Payload Therapeutic Payload (e.g., siRNA) Endosome->Payload Endosomal Escape RISC RISC Complex Payload->RISC Loading mRNA Target mRNA RISC->mRNA Binding RISC->mRNA Cleavage Protein Target Protein mRNA->Protein Translation Effect Therapeutic Effect Protein->Effect

Caption: The intracellular delivery and mechanism of action for this compound.

Validation & Comparative

A Comparative Guide to NUAK Inhibitors: HTH-02-006 versus WZ4003

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent NUAK (NUAK family SNF1-like kinase) inhibitors: HTH-02-006 and WZ4003. This document synthesizes experimental data to objectively evaluate their performance and provides detailed experimental protocols for key assays.

Biochemical and Cellular Activity

This compound and WZ4003 are both potent and selective inhibitors of the NUAK family of kinases, which are members of the AMP-activated protein kinase (AMPK) family.[1][2] WZ4003 was identified as the first highly specific inhibitor for NUAK kinases, exhibiting potent inhibition of both NUAK1 and NUAK2.[1][3] this compound was developed as a derivative of WZ4003.[4]

WZ4003 demonstrates high selectivity, showing no significant inhibition against a panel of 139 other kinases.[1][2] this compound is described as a semi-specific NUAK2 inhibitor.[5] Both compounds effectively inhibit the phosphorylation of the well-characterized NUAK1 substrate, MYPT1 (myosin phosphate-targeting subunit 1), in cellular assays.[2][6]

InhibitorTarget(s)IC50 (NUAK1)IC50 (NUAK2)Selectivity Notes
This compound NUAK1 / NUAK28 nM[7]126 nM[6][7][8]KINOMEscan® at 1 µM showed some off-target activity on kinases such as FAK, FLT3, and ULK2.[7]
WZ4003 NUAK1 / NUAK220 nM[1][2][3][9]100 nM[1][2][3][9]Highly selective; no significant inhibition of 139 other kinases tested.[1][2]

Cellular Effects

In cellular contexts, both inhibitors have been shown to phenocopy the effects of NUAK1 knockout or knockdown, leading to reduced cell migration, invasion, and proliferation.[1][2] For instance, WZ4003 and HTH-01-015 (a close analog of this compound) significantly inhibited migration in a wound-healing assay in mouse embryonic fibroblasts (MEFs).[2] WZ4003 was also shown to impair the invasive potential of U2OS cells in a 3D cell invasion assay.[2][10] this compound has demonstrated growth inhibitory efficacy in YAP-high cancer cells and has shown anti-tumor efficacy in mouse allograft models.[6]

Resistance-conferring mutations have been identified for both inhibitors. An A195T mutation in NUAK1 renders it approximately 50-fold more resistant to WZ4003.[2][9] Similarly, an A236T mutation in NUAK2 confers resistance to this compound.[5][6]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol details the method used to determine the IC50 values of the inhibitors against NUAK1 and NUAK2.

Materials:

  • Purified GST-tagged NUAK1 or NUAK2

  • Sakamototide substrate peptide[9]

  • [γ-³²P]ATP

  • Kinase reaction buffer (50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate)

  • Inhibitors (this compound or WZ4003) dissolved in DMSO

  • P81 phosphocellulose paper

  • 50 mM orthophosphoric acid

  • Acetone

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, Sakamototide substrate peptide, and the inhibitor at various concentrations in the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 30 minutes.[3][10]

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 paper.[3][10]

  • Immediately immerse the P81 paper in 50 mM orthophosphoric acid to wash away unincorporated [γ-³²P]ATP.[3][10]

  • Wash the P81 paper three times with 50 mM orthophosphoric acid, followed by a final rinse with acetone.[3]

  • Allow the P81 paper to air dry.

  • Quantify the incorporation of ³²P into the substrate peptide using a scintillation counter.[3]

  • Calculate the percentage of kinase activity relative to a DMSO control and plot the results to determine the IC50 value.

Cellular Assays

Western Blotting for MYPT1 Phosphorylation:

  • Culture cells (e.g., HEK-293, U2OS) to the desired confluency.

  • Treat cells with varying concentrations of this compound or WZ4003 for a specified time.

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-MYPT1 (Ser445) and total MYPT1.

  • Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

Cell Migration (Wound-Healing) Assay:

  • Grow cells to a confluent monolayer in a multi-well plate.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the cells to remove debris and add fresh media containing the inhibitor or DMSO control.

  • Capture images of the wound at time 0 and at subsequent time points.

  • Measure the area of the wound at each time point to quantify cell migration.

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in comparing these inhibitors and the pathway they target, the following diagrams are provided.

G cluster_0 In Vitro Analysis cluster_1 Cellular Analysis cluster_2 In Vivo Analysis Kinase Assay Biochemical Kinase Assay (IC50 Determination) Selectivity Profiling Kinome-wide Selectivity Screen Kinase Assay->Selectivity Profiling Target Engagement Western Blot (p-MYPT1 Levels) Selectivity Profiling->Target Engagement Phenotypic Assays Migration, Invasion, Proliferation Assays Target Engagement->Phenotypic Assays Xenograft Models Tumor Growth Inhibition Phenotypic Assays->Xenograft Models This compound This compound This compound->Kinase Assay WZ4003 WZ4003 WZ4003->Kinase Assay

Caption: Experimental workflow for comparing this compound and WZ4003.

G NDR2 NDR2 NUAK1 NUAK1 NDR2->NUAK1 PKC PKC PKC->NUAK1 WZ4003 WZ4003 WZ4003->NUAK1 LATS1 LATS1 Senescence Senescence & Ploidy LATS1->Senescence p53 p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest NUAK1->LATS1 phosphorylates NUAK1->p53 phosphorylates MYPT1 MYPT1 NUAK1->MYPT1 phosphorylates This compound This compound This compound->NUAK1 Cell_Migration Cell_Migration MYPT1->Cell_Migration

Caption: Simplified NUAK1 signaling pathway and points of inhibition.

References

HTH-02-006 in Focus: A Comparative Analysis of NUAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of NUAK2 inhibition, HTH-02-006 has emerged as a key small molecule inhibitor. This guide provides a comprehensive comparison of this compound with other notable NUAK2 inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for research.

This compound is a reversible, small-molecule inhibitor of NUAK2, a kinase implicated in the Hippo signaling pathway.[1] It is a derivative of the prototype NUAK inhibitor, WZ4003.[1] The inhibition of NUAK2 by this compound leads to a reduction in the phosphorylation of its substrate MYPT1 at serine 445, which in turn affects downstream myosin light chain (MLC) phosphorylation and actomyosin cytoskeleton activation.[2] This mechanism of action has demonstrated growth inhibitory efficacy in cancer cells with high YAP activity.[2]

Quantitative Comparison of NUAK2 Inhibitors

The following table summarizes the key quantitative data for this compound and its parent compound, WZ4003, providing a direct comparison of their potency against NUAK1 and NUAK2.

CompoundTargetIC50 (nM)Assay TypeReference
This compound NUAK2 126 Radioactive (³²P-ATP) filter-binding assay[2][3]
NUAK18Radioactive (³²P-ATP) filter-binding assay[3][4]
WZ4003NUAK2100Not Specified[5][6][7]
NUAK120Not Specified[5][6][7]

Kinase Selectivity Profile

A KINOMEscan® assay performed at a 1 µM concentration of this compound against a panel of 468 kinases revealed a degree of selectivity. The top wild-type kinase hits, in order of affinity, included FAK, NUAK1, FLT3, ULK2, STK33, PHKG2, CLK4, GCN2-KD2, ULK1, NUAK2, DAPK3, and TTK.[8] This highlights that while this compound is potent against NUAK2, it also exhibits activity against other kinases, a critical consideration for experimental design and data interpretation. WZ4003 is described as a highly specific NUAK kinase inhibitor with no significant inhibition on 139 other kinases tested.[5][7]

NUAK2 Signaling Pathway

NUAK2 is a key component of cellular signaling cascades, most notably the Hippo pathway, which is crucial for regulating cell proliferation and apoptosis.[9] Dysregulation of this pathway is frequently associated with tumorigenesis.[10] NUAK2 functions in a positive feedback loop with the transcriptional co-activators YAP and TAZ.[9][11] Unphosphorylated YAP/TAZ translocate to the nucleus, where they promote the transcription of genes, including NUAK2 itself.[9][10] NUAK2, in turn, can inhibit the LATS1/2 kinases, which are responsible for phosphorylating and thereby inhibiting YAP/TAZ.[11] By inhibiting NUAK2, compounds like this compound can disrupt this feedback loop, leading to the suppression of YAP/TAZ activity and subsequent anti-proliferative effects.

NUAK2_Signaling_Pathway NUAK2 in the Hippo Signaling Pathway cluster_Hippo Hippo Pathway cluster_Nucleus Nucleus LATS1/2 LATS1/2 YAP_TAZ YAP/TAZ LATS1/2->YAP_TAZ Phosphorylates pYAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Nuclear Translocation TEAD TEAD NUAK2_Gene NUAK2 Gene TEAD->NUAK2_Gene Activates Transcription NUAK2 NUAK2 NUAK2_Gene->NUAK2 Translation YAP_TAZ_nuc->TEAD Binds NUAK2->LATS1/2 Inhibits HTH_02_006 This compound HTH_02_006->NUAK2 Inhibits

Caption: NUAK2's role in the Hippo signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radioactive Filter-Binding)

This assay quantifies the inhibitory activity of a compound against a specific kinase.

Workflow:

Kinase_Inhibition_Assay Kinase Inhibition Assay Workflow cluster_Preparation Reaction Preparation Kinase Purified Kinase (e.g., NUAK2) Incubation Incubation (e.g., 30°C for 30 min) Kinase->Incubation Substrate Substrate (e.g., Sakamototide) Substrate->Incubation ATP [γ-³²P]ATP ATP->Incubation Inhibitor Inhibitor (e.g., this compound) Inhibitor->Incubation Termination Reaction Termination (Spotting on P81 paper) Incubation->Termination Washing Washing Steps (e.g., 50 mM orthophosphoric acid) Termination->Washing Quantification Quantification (Cerenkov counting) Washing->Quantification

Caption: Workflow for a radioactive kinase inhibition assay.

Detailed Methodology:

  • Reaction Setup: Reactions are typically carried out in a 96-well plate format. Each reaction, in a final volume of 50 µL, contains the purified kinase (e.g., GST-NUAK2), the substrate peptide (e.g., Sakamototide), and varying concentrations of the inhibitor (e.g., this compound) dissolved in DMSO.[12] The reaction buffer consists of 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, and 10 mM magnesium acetate.[12]

  • Initiation: The kinase reaction is initiated by the addition of 0.1 mM [γ-³²P]ATP.[12]

  • Incubation: The reaction mixture is incubated for 30 minutes at 30°C.[5][6]

  • Termination: The reaction is terminated by spotting 40 µL of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in 50 mM orthophosphoric acid.[5][6]

  • Washing: The P81 papers are washed three times with 50 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final rinse with acetone.[5][6]

  • Quantification: The amount of ³²P incorporated into the substrate peptide is quantified by Cerenkov counting.[5][6] The IC50 value is then determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

Cellular Assay: MYPT1 Phosphorylation

This assay assesses the ability of an inhibitor to modulate the downstream signaling of NUAK2 in a cellular context.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., HuCCT-1, SNU475) are cultured under standard conditions.[2]

  • Treatment: Cells are treated with varying concentrations of the NUAK2 inhibitor (e.g., this compound) for a specified duration (e.g., 120 hours).[2]

  • Cell Lysis: Following treatment, cells are lysed to extract total protein.

  • Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated MYPT1 (Ser445) and total MYPT1.

  • Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized and quantified. A reduction in the ratio of phosphorylated MYPT1 to total MYPT1 indicates successful inhibition of NUAK2 activity in the cell.[2]

Conclusion

This compound is a potent inhibitor of NUAK2 with demonstrated cellular activity. Its development from the WZ4003 scaffold has provided a valuable tool for probing the function of NUAK2 in cancer biology. When selecting a NUAK2 inhibitor, researchers should consider the specific requirements of their experimental system, including the desired potency and selectivity profile. The data and protocols presented in this guide offer a foundation for making informed decisions in the pursuit of novel therapeutic strategies targeting NUAK2.

References

A Comparative Guide to HTH-02-006 and Pan-Hippo Pathway Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention. The core of the pathway consists of a kinase cascade that ultimately controls the activity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ. When the pathway is inactivated, YAP/TAZ translocate to the nucleus, bind with TEAD (TEA Domain) transcription factors, and drive the expression of genes that promote cell proliferation and inhibit apoptosis.[1][2]

This guide provides a detailed comparison between two distinct strategies for targeting this pathway: the specific inhibition of the downstream YAP target NUAK2 with HTH-02-006, and the broader approach of using pan-Hippo pathway inhibitors, with a focus on the emerging class of pan-TEAD inhibitors.

This compound: A Specific Inhibitor of the YAP Effector NUAK2

This compound is a reversible, small-molecule inhibitor that targets NUAK family kinase 2 (NUAK2), a serine/threonine kinase that is a critical transcriptional target and mediator of YAP-driven oncogenesis.[3][4] Instead of targeting the core Hippo cascade, this compound acts on a key downstream effector, providing a more focused intervention strategy.

Mechanism of Action: YAP activation leads to the upregulation of NUAK2 expression.[4][5] NUAK2, in turn, participates in a positive feedback loop to further enhance YAP activity by promoting actin polymerization and myosin activity.[4] this compound inhibits the kinase activity of NUAK2, leading to a reduction in the phosphorylation of its substrate MYPT1 at serine 445 (S445) and downstream myosin light chain (MLC), which disrupts the actomyosin cytoskeleton.[6][7] This disruption has been shown to reduce proliferation, spheroid growth, and invasion of cancer cells.[5]

G cluster_0 YAP YAP NUAK2_gene NUAK2 Gene Transcription YAP->NUAK2_gene Upregulates NUAK2_protein NUAK2 Kinase NUAK2_gene->NUAK2_protein Translates MYPT1 MYPT1 NUAK2_protein->MYPT1 Phosphorylates Cytoskeleton Actomyosin Cytoskeleton NUAK2_protein->Cytoskeleton Activates HTH_02_006 This compound HTH_02_006->NUAK2_protein pMYPT1 p-MYPT1 (S445) Proliferation Cell Proliferation & Invasion Cytoskeleton->Proliferation Promotes

Mechanism of this compound Action.
Quantitative Performance Data: this compound

ParameterValueAssay / ModelReference
In Vitro Potency
NUAK2 IC₅₀126 nMRadioactive [γ-³²P]ATP filter-binding assay[6][7][8]
NUAK1 IC₅₀8 nMRadioactive [γ-³²P]ATP filter-binding assay[8]
Cellular Activity
Spheroid Growth IC₅₀4.65 µM (LAPC-4)9-day prostate cancer spheroid growth[6]
5.22 µM (22RV1)9-day prostate cancer spheroid growth[6]
5.72 µM (HMVP2)9-day prostate cancer spheroid growth[6]
In Vivo Efficacy
Dosage (Hepatomegaly)10 mg/kg, i.p., twice dailyTetO-YAP S127A transgenic mice[6][9]
Dosage (Tumor Growth)10 mg/kg, i.p., twice dailyHMVP2 prostate cancer allografts in FVB mice[6][7]
Selectivity Profile

A KINOMEscan® profiling assay against 468 kinases at a 1 µM concentration revealed that this compound has a semi-specific profile. While it potently inhibits NUAK2 and NUAK1, it also shows activity against other kinases.[8][9]

Top Off-Target Kinase Hits (KINOMEscan® at 1 µM) [8]

  • FAK (0.1)

  • NUAK1 (0.7)

  • FLT3 (0.95)

  • ULK2 (1.6)

  • STK33 (2.4)

  • PHKG2 (2.7)

Pan-Hippo Pathway Inhibitors: Targeting the TEAD Transcriptional Hub

Pan-Hippo pathway inhibitors represent a broader strategy aimed at blocking the primary oncogenic output of the pathway. A major focus of this class is the inhibition of the TEAD family of transcription factors (TEAD1-4).[2] Since all four TEAD isoforms are often expressed in solid tumors and can have redundant functions, pan-TEAD inhibition is considered a potentially more efficacious strategy than targeting a single isoform.[10][11]

Mechanism of Action: Most advanced pan-TEAD inhibitors function by targeting a conserved lipid-binding pocket on TEAD proteins.[12] This pocket is crucial for the interaction with YAP and TAZ. By occupying this pocket, these inhibitors allosterically block the YAP/TAZ-TEAD protein-protein interaction, thereby preventing the transcription of oncogenic target genes.[13][14] Some inhibitors covalently bind to a conserved cysteine residue to disrupt post-translational palmitoylation of TEAD, which is also necessary for its function.[15][16]

G cluster_0 Hippo_Off Hippo Pathway OFF (e.g., NF2 mutation) YAP_TAZ YAP / TAZ Hippo_Off->YAP_TAZ Leads to Nuclear Translocation of TEAD pan-TEAD (1-4) YAP_TAZ->TEAD Binds to Nucleus Nucleus Oncogenes Oncogenic Gene Transcription (e.g., CTGF, CYR61) TEAD->Oncogenes Activates Pan_TEAD_Inhibitor Pan-TEAD Inhibitor (e.g., AZ-4331) Pan_TEAD_Inhibitor->TEAD Inhibits Interaction Proliferation Tumor Growth Oncogenes->Proliferation Drives

Mechanism of Pan-TEAD Inhibitors.
Examples of Pan-TEAD Inhibitors

Several pan-TEAD inhibitors are in preclinical or clinical development.

  • AZ-4331: A covalent pan-TEAD inhibitor that disrupts post-translational palmitoylation. It has demonstrated tumor regression in mesothelioma and head and neck squamous cell carcinoma xenograft models.[15][16]

  • ISM6331: A potent, non-covalent, pan-TEAD inhibitor developed using generative AI. It entered Phase I clinical trials in January 2025 for Hippo-dysregulated cancers.[10]

  • Verteporfin: An FDA-approved drug for photodynamic therapy that was later identified to inhibit YAP-TEAD interaction, though its mechanism is distinct and it has limitations for systemic use as a cancer therapeutic.[17]

Head-to-Head Comparison: this compound vs. Pan-TEAD Inhibitors

FeatureThis compoundPan-TEAD Inhibitors
Primary Target NUAK2 (a downstream kinase)All four TEAD transcription factors (TEAD1-4)
Point of Intervention Downstream of YAP/TAZ transcriptional activityFinal step of the Hippo pathway transcriptional output
Mechanism of Action Inhibition of kinase activity, affecting the cytoskeletonAllosteric disruption of the YAP/TAZ-TEAD interaction
Therapeutic Rationale Target a specific, actionable vulnerability in YAP-driven cancersBroadly shut down the oncogenic output of a dysregulated Hippo pathway
Potential Advantages High specificity for a single kinase may offer a distinct therapeutic window.Applicable to a wider range of cancers with various upstream Hippo pathway mutations (e.g., NF2, LATS1/2).[15][18]
Potential Limitations Efficacy may be limited to cancers where NUAK2 is the primary driver of the YAP phenotype. Shows some off-target kinase activity.[8]On-target toxicities related to inhibiting a fundamental growth pathway need to be carefully managed in clinical settings.[2][19]

Experimental Protocols

In Vitro Kinase Inhibition Assay (for this compound)

This protocol is based on the methodology used to determine the IC₅₀ of this compound.[6][7][20]

  • Reaction Mixture: Prepare a reaction buffer containing recombinant NUAK2 enzyme, a kinase substrate (e.g., 200 µM Sakamototide), and [γ-³²P]ATP (e.g., 100 µM).

  • Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

  • Incubation: Incubate the mixture at 30°C for a specified time (e.g., 30 minutes) to allow the kinase reaction to proceed.

  • Termination: Stop the reaction by adding a solution like 3% phosphoric acid.

  • Detection: Spot the reaction mixture onto filter paper (e.g., P81 phosphocellulose paper) and wash to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the remaining radioactivity on the filter paper using a scintillation counter. The amount of incorporated ³²P is proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration. Plot the data and determine the IC₅₀ value using non-linear regression.

In Vivo Tumor Xenograft Study

This protocol is a generalized workflow based on studies with this compound and pan-TEAD inhibitors.[6][7][16]

G A 1. Cell Culture (e.g., HMVP2, NCI-H226) B 2. Implantation Subcutaneous injection of cells into immunocompromised mice A->B C 3. Tumor Growth Allow tumors to reach a palpable volume (e.g., ~100 mm³) B->C D 4. Randomization Group mice into Vehicle and Treatment arms C->D E 5. Treatment Administer compound (e.g., this compound, 10 mg/kg, i.p.) or vehicle daily/twice daily D->E F 6. Monitoring Measure tumor volume and body weight 2-3 times per week E->F G 7. Endpoint Collect tumors for pharmacodynamic analysis (e.g., IHC, Western) F->G

Workflow for a Xenograft Efficacy Study.
  • Cell Implantation: Human cancer cells with a dysregulated Hippo pathway (e.g., YAP-high HuCCT-1 or NF2-mutant NCI-H226) are injected subcutaneously into immunocompromised mice (e.g., nude mice).[9][16]

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into groups and treated systemically (e.g., intraperitoneal injection or oral gavage) with the inhibitor (e.g., this compound at 10 mg/kg twice daily) or a vehicle control.[6][7]

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 14-30 days).[9]

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and analyzed for target engagement and downstream effects, such as reduced phosphorylation of MYPT1 (for this compound) or changes in Ki67 staining (a proliferation marker).[6][9]

Conclusion

This compound and pan-TEAD inhibitors represent two distinct and promising approaches to target cancers driven by the Hippo pathway.

  • This compound offers a targeted strategy by inhibiting NUAK2, a specific kinase downstream of YAP. This approach has demonstrated efficacy in preclinical models of YAP-driven cancers like liver and prostate cancer.[6] Its success relies on the dependence of these cancers on NUAK2 as a key YAP effector.

  • Pan-TEAD inhibitors provide a broader mechanism of action by directly blocking the final transcriptional output of the Hippo pathway. This makes them potentially applicable to a wider array of tumors with different upstream mutations that lead to YAP/TAZ activation.[15][16] The advancement of pan-TEAD inhibitors into clinical trials underscores the significant potential of this strategy.[10]

The choice between these strategies depends on the specific genetic context of the cancer and the desired therapeutic mechanism. Future research, including clinical trial data for pan-TEAD inhibitors and further investigation into biomarkers for this compound sensitivity, will be crucial in defining the optimal application for each of these innovative therapeutic approaches.

References

Validating HTH-02-006 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HTH-02-006, a NUAK2 inhibitor, with its prototype alternative, WZ4003. We present supporting experimental data and detailed protocols to facilitate the validation of this compound target engagement in cellular models.

This compound is a potent and selective inhibitor of NUAK Family Kinase 2 (NUAK2), a key component of the Hippo-YAP signaling pathway, which is frequently dysregulated in cancer.[1][2][3] Validating the engagement of this compound with its intended target is a critical step in preclinical drug development. This guide outlines the methodologies to confirm cellular target engagement and compares the activity of this compound with the closely related NUAK inhibitor, WZ4003.

Comparative Analysis of this compound and WZ4003

This compound was developed as a derivative of WZ4003, the first potent and specific inhibitor of NUAK kinases.[2][4] While both compounds effectively inhibit NUAK1 and NUAK2, this compound has been suggested to possess improved selectivity.[5] The primary mechanism to confirm target engagement for both inhibitors is to measure the phosphorylation of the downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445 (S445).[1][6]

Inhibitor Potency
CompoundTargetIC50
This compound NUAK2126 nM[1][7][8]
NUAK18 nM[9]
WZ4003 NUAK2100 nM[1][2][6][9][10]
NUAK120 nM[1][2][6][9][10]
Cellular Activity in Prostate Cancer Spheroids

A study comparing the efficacy of this compound and WZ4003 in prostate cancer (PC) cell lines demonstrated that this compound is the more potent of the two in 2D and 3D growth assays, with IC50 values ranging from 1-10 µM.[7]

Cell LineAssayThis compound IC50WZ4003 IC50
LAPC-43D Spheroid Growth4.65 µM[1]>10 µM[7]
22RV13D Spheroid Growth5.22 µM[1]>10 µM[7]
HMVP23D Spheroid Growth5.72 µM[1]>10 µM[7]

Signaling Pathway and Experimental Workflow

To effectively validate target engagement, it is crucial to understand the underlying signaling pathway and the experimental approaches to measure the inhibitor's effect.

HTH-02-006_Signaling_Pathway cluster_inhibitor Inhibitors cluster_kinase Kinase cluster_substrate Substrate cluster_downstream Downstream Effects HTH This compound NUAK2 NUAK2 HTH->NUAK2 inhibit WZ WZ4003 WZ->NUAK2 inhibit MYPT1 MYPT1 NUAK2->MYPT1 phosphorylates pMYPT1 p-MYPT1 (S445) pMLC p-MLC pMYPT1->pMLC leads to Actomyosin Actomyosin Cytoskeleton pMLC->Actomyosin regulates YAP_activity YAP Activity Actomyosin->YAP_activity modulates Cell_Growth Cell Growth/Proliferation YAP_activity->Cell_Growth promotes

Caption: this compound inhibits NUAK2, preventing MYPT1 phosphorylation and downstream signaling.

Experimental_Workflow cluster_assays Downstream Assays A 1. Cell Culture (e.g., YAP-high cancer cells) B 2. Treatment - this compound - WZ4003 - Vehicle Control A->B C 3. Cell Lysis B->C G Cell Proliferation Assay (e.g., Crystal Violet) B->G H 3D Spheroid Growth Assay B->H D 4. Protein Quantification C->D E 5. Western Blotting D->E F 6. Data Analysis (Quantify p-MYPT1/Total MYPT1) E->F

Caption: Workflow for validating this compound target engagement and cellular effects.

Experimental Protocols

In Vitro NUAK2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on NUAK2 kinase activity.

Materials:

  • Recombinant active NUAK2 enzyme

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate: Sakamototide or CHKtide[1][11]

  • [γ-³²P]ATP or [γ-³³P]ATP

  • This compound and WZ4003 (various concentrations)

  • P81 phosphocellulose paper

  • 50 mM orthophosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, recombinant NUAK2, and the substrate peptide.

  • Add varying concentrations of this compound or WZ4003 to the reaction mixture and incubate briefly.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).[12]

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 50 mM orthophosphoric acid to remove unincorporated radioactive ATP.

  • Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cellular MYPT1 Phosphorylation Assay (Western Blotting)

This assay validates target engagement within a cellular context by measuring the phosphorylation of the direct downstream substrate of NUAK2.

Materials:

  • YAP-high cancer cell lines (e.g., HuCCT-1, SNU475)[1]

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-MYPT1 (S445), anti-total MYPT1, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Cell Culture and Treatment: Plate YAP-high cancer cells and allow them to adhere. Treat the cells with various concentrations of this compound, WZ4003, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 to 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-MYPT1 (S445) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MYPT1 and a loading control antibody.

  • Data Analysis: Quantify the band intensities for phospho-MYPT1 and total MYPT1. Calculate the ratio of phospho-MYPT1 to total MYPT1 for each treatment condition to determine the extent of target inhibition.

Cell Proliferation and Spheroid Growth Assays

These assays assess the functional consequences of NUAK2 inhibition on cancer cell viability and growth in 2D and 3D models.

Cell Proliferation (Crystal Violet Assay):

  • Seed cells in a multi-well plate and treat with a dose range of this compound or WZ4003.

  • After a defined period (e.g., 5 days), fix the cells with a solution like 4% paraformaldehyde.

  • Stain the fixed cells with crystal violet solution.

  • Wash away the excess stain and solubilize the bound dye.

  • Measure the absorbance at a specific wavelength to quantify cell viability.

3D Spheroid Growth Assay:

  • Generate cancer cell spheroids using methods such as the hanging drop technique or ultra-low attachment plates.

  • Treat the established spheroids with different concentrations of the inhibitors.

  • Monitor the growth of the spheroids over time (e.g., 9 days) by capturing images and measuring their diameter or area.[1]

  • Calculate the IC50 values based on the inhibition of spheroid growth.

By employing these comparative analyses and detailed experimental protocols, researchers can effectively validate the cellular target engagement of this compound and objectively assess its performance against alternative NUAK2 inhibitors.

References

Genetic Knockdown of NUAK2 versus HTH-02-006 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between genetic and pharmacological inhibition of a therapeutic target is paramount. This guide provides a comprehensive comparison of two key methods for inhibiting NUAK family kinase 2 (NUAK2), a protein implicated in cancer progression: genetic knockdown and treatment with the small molecule inhibitor HTH-02-006.

This guide synthesizes experimental data to objectively compare the effects of these two approaches on cellular processes and signaling pathways. Detailed methodologies for key experiments are provided to ensure reproducibility, and signaling pathways and experimental workflows are visualized for clarity.

At a Glance: Key Differences

FeatureGenetic Knockdown of NUAK2This compound Treatment
Mechanism of Action Reduces NUAK2 protein expression via RNA interference (siRNA/shRNA).Pharmacologically inhibits the kinase activity of NUAK2.[1]
Specificity Can be highly specific to NUAK2, but off-target effects are possible.A semi-specific inhibitor that can also inhibit NUAK1 activity.[2]
Application Primarily a research tool for target validation in vitro and in preclinical models.A pharmacological agent with potential for in vitro and in vivo therapeutic applications.[1][2]
Temporal Control Onset and duration of knockdown can be controlled by the choice of siRNA/shRNA and delivery method.Effects are rapid and reversible upon withdrawal of the compound.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from studies comparing NUAK2 knockdown and this compound treatment across various cancer models.

Table 1: In Vitro Efficacy
ParameterNUAK2 Knockdown (siRNA/shRNA)This compound TreatmentCell LinesReference
IC50 (Kinase Activity) Not Applicable126 nMIn vitro kinase assay[1][3]
Inhibition of Cell Growth Significant reduction in cell viability and colony formation.[4]Dose-dependent inhibition of cell growth.Lung Adenocarcinoma (A549), Liver Cancer (HuCCT-1, SNU475)[4][5]
Downstream Target Modulation (p-MYPT1 S445) Reduced phosphorylation of MYPT1 at Ser445.[2]Reduced phosphorylation of MYPT1 at Ser445.[1][2]Liver Cancer (SNU475, HuCCT-1)[2]
Cell Migration and Invasion Significant decrease in cell migration.Significantly reduces invasion.[1]Cervical Cancer (HeLa), Prostate Cancer (HMVP2)[1][6]
Table 2: In Vivo Efficacy
ParameterNUAK2 Knockdown (shRNA)This compound TreatmentAnimal ModelReference
Tumor Growth Inhibition Significantly inhibited tumor growth in LUAD-bearing mice.[4]Significantly inhibits tumor growth in prostate cancer allografts and YAP-driven liver tumor models.[2][3]Lung Adenocarcinoma Xenograft, Prostate Cancer Allograft, Liver Cancer Xenograft[2][3][4]
Target Engagement (p-MYPT1 S445) Not directly measured in the provided in vivo knockdown studies.Dramatically reduced phosphorylation of MYPT1 at S445 in liver tissues.[3]YAP-driven liver tumor model[2]
Effect on Proliferation (Ki67) Not explicitly quantified in the provided studies.Decreased number of Ki67-positive proliferating hepatocytes.[3]YAP-driven liver tumor model[2]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.

NUAK2_Signaling_Pathway cluster_upstream Upstream Activators cluster_nuak2 cluster_downstream Downstream Effectors & Cellular Processes YAP/TAZ YAP/TAZ NUAK2 NUAK2 YAP/TAZ->NUAK2 Induces Expression Cell Proliferation Cell Proliferation YAP/TAZ->Cell Proliferation Tumor Growth Tumor Growth YAP/TAZ->Tumor Growth TGF-beta TGF-beta TGF-beta->NUAK2 Induces Expression LATS1/2 LATS1/2 NUAK2->LATS1/2 Inhibits MYPT1 MYPT1 NUAK2->MYPT1 Phosphorylates LATS1/2->YAP/TAZ Inhibits p-MYPT1 (S445) p-MYPT1 (S445) MYPT1->p-MYPT1 (S445) Actomyosin Cytoskeleton Actomyosin Cytoskeleton p-MYPT1 (S445)->Actomyosin Cytoskeleton Regulates Cell Migration Cell Migration Actomyosin Cytoskeleton->Cell Migration

Caption: NUAK2 Signaling Pathway.

Experimental_Workflow cluster_interventions Interventions cluster_assays Experimental Assays cluster_outcomes Comparative Outcomes NUAK2_Knockdown Genetic Knockdown (siRNA/shRNA) Western_Blot Western Blot (p-MYPT1, NUAK2) NUAK2_Knockdown->Western_Blot Cell_Viability Cell Viability Assay (e.g., CCK-8) NUAK2_Knockdown->Cell_Viability Migration_Assay Migration/Invasion Assay (e.g., Transwell) NUAK2_Knockdown->Migration_Assay In_Vivo_Tumor In Vivo Tumor Model NUAK2_Knockdown->In_Vivo_Tumor HTH_Treatment This compound Treatment HTH_Treatment->Western_Blot HTH_Treatment->Cell_Viability HTH_Treatment->Migration_Assay HTH_Treatment->In_Vivo_Tumor Signaling_Effects Signaling Effects (Downstream Targets) Western_Blot->Signaling_Effects Phenotypic_Effects Phenotypic Effects (Proliferation, Migration) Cell_Viability->Phenotypic_Effects Migration_Assay->Phenotypic_Effects Therapeutic_Efficacy Therapeutic Efficacy (Tumor Growth) In_Vivo_Tumor->Therapeutic_Efficacy Logical_Relationship cluster_knockdown Genetic Knockdown cluster_treatment This compound Treatment NUAK2_Gene NUAK2 Gene NUAK2_Protein NUAK2 Protein NUAK2_Gene->NUAK2_Protein Transcription & Translation NUAK2_Kinase_Activity NUAK2 Kinase Activity NUAK2_Protein->NUAK2_Kinase_Activity Downstream_Signaling Downstream Signaling (e.g., p-MYPT1) NUAK2_Kinase_Activity->Downstream_Signaling Cellular_Phenotype Cellular Phenotype (Proliferation, Migration) Downstream_Signaling->Cellular_Phenotype shRNA_siRNA shRNA/siRNA shRNA_siRNA->NUAK2_Protein Inhibits Expression This compound This compound This compound->NUAK2_Kinase_Activity Inhibits Activity

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor HTH-02-006, focusing on its cross-reactivity profile with other AMPK-related kinases. The information presented is supported by experimental data to aid in the objective assessment of the compound's performance and potential applications in research and drug development.

Introduction to this compound

This compound is a reversible small-molecule inhibitor primarily targeting NUAK family kinases, which are members of the AMP-activated protein kinase (AMPK)-related kinase family.[1][2][3] It was developed as an optimized derivative of WZ4003 with improved selectivity.[1][3] this compound has demonstrated efficacy in preclinical models of cancers with high YAP (Yes-associated protein) activity, such as liver and prostate cancer, by inhibiting NUAK2-mediated signaling.[2][3][4]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound against its primary targets and a panel of other kinases has been quantified using IC50 values and KINOMEscan® profiling.

IC50 Values for Primary Targets

The half-maximal inhibitory concentration (IC50) values for the primary targets of this compound were determined using a radioactive [³³P]-ATP filter-binding assay.

KinaseIC50 (nM)
NUAK18
NUAK2126

Data sourced from Yuan WC, et al. Nat Commun. 2018.[1]

KINOMEscan® Selectivity Profile

The cross-reactivity of this compound was assessed against a panel of 468 kinases at a concentration of 1 µM. The results are presented as percent of control, where a lower value indicates stronger binding.

KinaseGene SymbolPercent of Control (%)
Focal Adhesion KinaseFAK0.1
NUAK Family Kinase 1NUAK10.7
Fms-Like Tyrosine Kinase 3FLT30.95
Unc-51 Like Kinase 2ULK21.6
Serine/Threonine Kinase 33STK332.4
Phosphorylase Kinase Catalytic Subunit Gamma 2PHKG22.7
CDC-Like Kinase 4CLK43.4
Eukaryotic Translation Initiation Factor 2 Alpha Kinase 4GCN2 (EIF2AK4)3.6
Unc-51 Like Kinase 1ULK16
NUAK Family Kinase 2NUAK26.6
Death-Associated Protein Kinase 3DAPK36.9
TTK Protein KinaseTTK8.8

Data sourced from Yuan WC, et al. Nat Commun. 2018.[1]

Experimental Protocols

Radioactive [³³P]-ATP Filter-Binding Assay for IC50 Determination

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., NUAK1, NUAK2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • [γ-³³P]ATP (radiolabeled) and non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

  • This compound at various concentrations

  • Phosphocellulose filter plates

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and kinase reaction buffer.

  • Add varying concentrations of this compound to the reaction mixture. A DMSO control (no inhibitor) is also prepared.

  • Initiate the kinase reaction by adding a mix of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15-30 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times with 0.75% phosphoric acid to remove any remaining unbound [γ-³³P]ATP.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the DMSO control for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

KINOMEscan® Assay

This is a competition binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases.

Principle: The assay has three main components: a DNA-tagged kinase, a ligand immobilized on a solid support, and the test compound (this compound). If this compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the solid support is quantified using qPCR by detecting the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the compound and the kinase.

Signaling Pathways and Cross-Reactivity Analysis

This compound primarily targets the NUAK1 and NUAK2 kinases, which are involved in the Hippo and LKB1 signaling pathways, regulating cell growth, polarity, and motility.[5][6][7] The cross-reactivity with other kinases, as identified by the KINOMEscan®, indicates potential off-target effects that should be considered in experimental design and interpretation of results.

G This compound Target and Off-Target Signaling Pathways cluster_primary Primary Targets cluster_off_targets Key Off-Targets (% of Control @ 1µM) cluster_pathways Associated Signaling Pathways HTH02006 This compound NUAK1 NUAK1 HTH02006->NUAK1 IC50 = 8 nM NUAK2 NUAK2 HTH02006->NUAK2 IC50 = 126 nM FAK FAK (0.1%) HTH02006->FAK FLT3 FLT3 (0.95%) HTH02006->FLT3 ULK1 ULK1 (6%) HTH02006->ULK1 ULK2 ULK2 (1.6%) HTH02006->ULK2 STK33 STK33 (2.4%) HTH02006->STK33 PHKG2 PHKG2 (2.7%) HTH02006->PHKG2 CLK4 CLK4 (3.4%) HTH02006->CLK4 GCN2 GCN2 (3.6%) HTH02006->GCN2 DAPK3 DAPK3 (6.9%) HTH02006->DAPK3 TTK TTK (8.8%) HTH02006->TTK Hippo Hippo Pathway NUAK1->Hippo LKB1 LKB1 Pathway NUAK1->LKB1 NUAK2->Hippo NUAK2->LKB1 CellAdhesion Cell Adhesion/Migration FAK->CellAdhesion Hematopoiesis Hematopoiesis FLT3->Hematopoiesis Autophagy Autophagy ULK1->Autophagy ULK2->Autophagy CellCycle Cell Cycle STK33->CellCycle Glycogen Glycogen Metabolism PHKG2->Glycogen Splicing mRNA Splicing CLK4->Splicing StressResponse Stress Response GCN2->StressResponse Apoptosis Apoptosis DAPK3->Apoptosis TTK->CellCycle

Caption: this compound targets and their associated pathways.

AMPK-Related Kinases

The AMPK family of kinases consists of the catalytic α-subunits (AMPKα1 and AMPKα2) and 12 other related kinases, including the NUAK and ULK subfamilies.[8] this compound shows significant activity against NUAK1, NUAK2, ULK1, and ULK2. While comprehensive data on its interaction with all other AMPK-related kinases is not available, the KINOMEscan® results suggest a degree of selectivity within this family.

The AMPK signaling network is a central regulator of cellular energy homeostasis, and its activation generally leads to the inhibition of anabolic processes and the activation of catabolic processes.

Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) C Add this compound to Reaction Mixture A->C B Prepare Serial Dilutions of this compound B->C D Initiate Reaction with [γ-³³P]ATP C->D E Incubate at 30°C D->E F Stop Reaction with Phosphoric Acid E->F G Transfer to Phosphocellulose Filter Plate F->G H Wash to Remove Unbound [γ-³³P]ATP G->H I Measure Radioactivity with Scintillation Counter H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

References

A Comparative Analysis of HTH-02-006 and MRT199665 Potency and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two kinase inhibitors, HTH-02-006 and MRT199665, for researchers, scientists, and drug development professionals. The document outlines their respective potencies, mechanisms of action, and includes relevant experimental data and protocols.

Introduction

This compound is a reversible small-molecule inhibitor of NUAK family kinase 2 (NUAK2), a component of the Hippo signaling pathway.[1][2][3] It is investigated for its potential in treating cancers with high YAP (Yes-associated protein) activity, such as liver and prostate cancer.[1][2][4] MRT199665 is a potent, ATP-competitive inhibitor targeting the MARK, SIK (Salt-inducible kinase), and AMPK (AMP-activated protein kinase) families of kinases.[5][6][7][8] Its primary area of investigation is in acute myeloid leukemia (AML).[5][7]

Potency and Selectivity

The potency of this compound and MRT199665 has been evaluated using in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

Quantitative Data Summary

The following tables summarize the IC50 values for each inhibitor against their primary targets.

Table 1: this compound In Vitro Potency

TargetIC50 (nM)Assay Type
NUAK2126Radioactive [γ-³²P]ATP incorporation
NUAK18Radioactive [³³P-ATP] filter-binding

Data sourced from MedChemExpress, Probechem Biochemicals.[1][9][10]

Table 2: MRT199665 In Vitro Potency

Target FamilyKinaseIC50 (nM)
MARK MARK12
MARK22
MARK33
MARK42
AMPK AMPKα110
AMPKα210
SIK SIK1110
SIK212
SIK343

Data sourced from MedChemExpress, AbMole BioScience.[5][6][7][8]

Based on the IC50 values, MRT199665 is a significantly more potent inhibitor of its target kinases (MARK, AMPK, SIK2, SIK3) than this compound is for NUAK2. MRT199665 exhibits low nanomolar potency against the MARK family, while this compound has an IC50 of 126 nM for its primary target, NUAK2.[1][7] Interestingly, this compound is more potent against NUAK1 (IC50 of 8 nM).[9]

Mechanism of Action and Signaling Pathways

This compound

This compound functions by inhibiting NUAK2, a kinase that plays a role in the Hippo signaling pathway, which is crucial for regulating organ size and cell proliferation. The inhibition of NUAK2 by this compound leads to a reduction in the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at serine 445 (S445).[1][2][11] This, in turn, decreases the phosphorylation of the downstream Myosin Light Chain (MLC), which inhibits the activation of the actomyosin cytoskeleton.[1] This mechanism is particularly effective in cancer cells with high levels of the transcriptional co-activator YAP.[1][2][10]

HTH_02_006_Pathway HTH This compound NUAK2 NUAK2 HTH->NUAK2 pMYPT1 p-MYPT1 (S445) NUAK2->pMYPT1 Phosphorylates MYPT1 MYPT1 pMLC p-MLC pMYPT1->pMLC Leads to MLC MLC Acto Actomyosin Cytoskeleton Activation pMLC->Acto

This compound signaling pathway.
MRT199665

MRT199665 is a multi-kinase inhibitor that acts on the MARK, SIK, and AMPK families. In the context of acute myeloid leukemia (AML), its mechanism involves the inhibition of SIK and MARK kinases, which leads to reduced phosphorylation of key downstream targets. MRT199665 has been shown to inhibit the phosphorylation of the SIK substrate CRTC3 (CREB-regulated transcription coactivator 3) at serine 370.[5][6][8] Additionally, it blocks the phosphorylation of MEF2C (Myocyte Enhancer Factor 2C) at serine 222, a post-translational modification linked to chemoresistance in AML.[5][7] This action leads to apoptosis in AML cells that are dependent on MEF2C activity.[5][7]

MRT199665_Pathway cluster_kinases Kinase Targets SIK SIK1/2/3 pCRTC3 p-CRTC3 (S370) SIK->pCRTC3 Phosphorylates MARK MARK1/2/3/4 pMEF2C p-MEF2C (S222) MARK->pMEF2C Phosphorylates AMPK AMPKα1/α2 MRT MRT199665 MRT->SIK MRT->MARK MRT->AMPK CRTC3 CRTC3 MEF2C MEF2C Apoptosis Apoptosis in MEF2C-activated AML pMEF2C->Apoptosis Inhibition leads to

MRT199665 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize this compound and MRT199665.

In Vitro Kinase Assay (for this compound)

This protocol is based on the method described for determining the IC50 of this compound against NUAK2.[10]

Objective: To measure the inhibitory effect of this compound on NUAK2 kinase activity.

Materials:

  • Recombinant NUAK2 enzyme

  • Sakamototide peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • This compound (various concentrations)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, recombinant NUAK2 enzyme, and the Sakamototide substrate.

  • Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of ³²P incorporated into the Sakamototide substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Mix Prepare Reaction Mix (Enzyme, Substrate, Buffer) Add_Inhibitor Add this compound (Varying Concentrations) Mix->Add_Inhibitor Start_Rxn Initiate with [γ-³²P]ATP Add_Inhibitor->Start_Rxn Incubate Incubate at 30°C Start_Rxn->Incubate Stop_Rxn Spot onto Phosphocellulose Paper Incubate->Stop_Rxn Wash Wash Paper Stop_Rxn->Wash Measure Scintillation Counting Wash->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Workflow for an in vitro kinase assay.
Cell Viability Assay (for MRT199665)

This protocol is a general representation of methods used to assess the effect of MRT199665 on AML cell lines.[5]

Objective: To determine the effect of MRT199665 on the viability and growth of MEF2C-activated AML cells.

Materials:

  • AML cell lines (e.g., OCI-AML2, MV4-11)

  • Cell culture medium and supplements

  • MRT199665 (various concentrations)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well microplates

  • Plate reader

Procedure:

  • Seed the AML cells into 96-well microplates at a predetermined density.

  • Allow the cells to adhere or stabilize overnight.

  • Treat the cells with a serial dilution of MRT199665 or a vehicle control.

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate as required for signal development.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Normalize the data to the vehicle-treated control cells to determine the percentage of viability.

  • Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.

Conclusion

This compound and MRT199665 are valuable research tools with distinct potency profiles and mechanisms of action.

  • MRT199665 is a highly potent, multi-kinase inhibitor targeting MARK, SIK, and AMPK with low nanomolar IC50 values. Its mechanism in AML is linked to the inhibition of SIK and MARK, leading to reduced phosphorylation of CRTC3 and MEF2C and subsequent apoptosis.[5][6][7]

  • This compound is a more selective inhibitor of NUAK1 and NUAK2, with a higher IC50 for NUAK2.[1][9] It acts through the Hippo pathway by preventing the phosphorylation of MYPT1 and MLC, which is particularly effective in cancers driven by high YAP activity.[1][2]

The choice between these two inhibitors will depend on the specific kinase and signaling pathway being investigated. MRT199665 offers broad and potent inhibition of the MARK/SIK/AMPK families, while this compound provides a tool for studying the role of NUAK kinases in the Hippo-YAP pathway.

References

A Comparative Analysis of NUAK Inhibitors in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of commercially available small molecule inhibitors targeting the NUAK (NUAK family kinase) family of serine/threonine kinases, with a specific focus on their application in prostate cancer research. NUAK1 and NUAK2 have emerged as promising therapeutic targets in prostate cancer due to their roles in promoting tumor growth, proliferation, and metastasis.[1][2][3] This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to aid researchers in selecting the appropriate tools for their studies.

Inhibitor Performance Comparison

The following tables summarize the key quantitative data for two commonly studied NUAK inhibitors, WZ4003 and HTH-01-015.

Biochemical Potency
InhibitorTarget(s)NUAK1 IC50 (nM)NUAK2 IC50 (nM)Selectivity Profile
WZ4003 NUAK1 and NUAK220[4][5]100[4][5]Dual inhibitor. Does not significantly inhibit 139 other kinases, including 10 AMPK family members.[4][5]
HTH-01-015 NUAK1100[4][5]>10,000[4]Highly selective for NUAK1 over NUAK2 (>100-fold).[4] Does not significantly inhibit 139 other kinases.[4]

IC50 values were determined using biochemical assays with recombinant kinases.[4]

Cellular Activity in Prostate Stromal Cells (WPMY-1)
InhibitorParameter2.5 µM10 µM
WZ4003 Proliferation Inhibition24%[1]71%[1]
Induction of Apoptosis (fold change)1.5[1]2.6[1]
Induction of Cell Death (fold change)2.0[1]7.8[1]
HTH-01-015 Proliferation InhibitionNo significant effect[1]51%[1]
Induction of Apoptosis (fold change)1.6[1]4.9[1]
Induction of Cell Death (fold change)2.5[1]16.1[1]

Data from experiments on WPMY-1 prostate stromal cells treated for 24 hours.[1]

Another NUAK2 inhibitor, HTH-02-006, has been described as more potent than WZ4003 in prostate cancer cell lines, with an IC50 for 2D and 3D cell growth in the range of 1-10 µM.[6] Inhibition of NUAK2 with this compound has been shown to slow tumor growth and proliferation in prostate cancer models.[7]

Signaling Pathways

NUAK kinases are key regulators of cellular processes relevant to cancer progression. In prostate cancer, NUAKs are implicated in the Hippo signaling pathway, influencing the activity of the transcriptional co-activator YAP.[1][3][7]

NUAK_Signaling_Pathway cluster_upstream Upstream Activators cluster_nuak NUAK Kinases cluster_inhibitors Small Molecule Inhibitors cluster_downstream Downstream Effects in Prostate Cancer LKB1 LKB1 Tumor Suppressor NUAK1 NUAK1 LKB1->NUAK1 Activates NUAK2 NUAK2 LKB1->NUAK2 Activates YAP_inactivation YAP Inactivation NUAK2->YAP_inactivation Leads to E2F_downregulation E2F Downregulation NUAK2->E2F_downregulation Leads to EMT_downregulation EMT Downregulation NUAK2->EMT_downregulation Leads to WZ4003 WZ4003 WZ4003->NUAK1 WZ4003->NUAK2 HTH01015 HTH-01-015 HTH01015->NUAK1 MYC_downregulation MYC Downregulation YAP_inactivation->MYC_downregulation Proliferation Cell Proliferation MYC_downregulation->Proliferation Inhibits E2F_downregulation->Proliferation Inhibits Invasion Cell Invasion EMT_downregulation->Invasion Inhibits TumorGrowth Tumor Growth Proliferation->TumorGrowth Invasion->TumorGrowth

NUAK Signaling in Prostate Cancer.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of NUAK inhibitors are provided below.

Biochemical Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of NUAK1 and NUAK2.

Materials:

  • Recombinant human NUAK1 and NUAK2 enzymes

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate peptide (e.g., Sakamototide)

  • Radiolabeled ATP ([-32P]ATP) or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)

  • Test inhibitors (WZ4003, HTH-01-015) dissolved in DMSO

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a reaction plate, add the kinase, substrate peptide, and inhibitor dilution to the kinase buffer.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

  • Wash the filter paper to remove unincorporated [γ-32P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive methods, follow the manufacturer's protocol for the ADP-Glo™ assay, which measures ADP production as a luminescent signal.[8]

  • Calculate the percentage of kinase activity relative to a DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prepare_Reagents Reaction_Setup Set up Reaction: Add kinase, substrate, and inhibitor to buffer Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction: Add ATP Reaction_Setup->Initiate_Reaction Incubate Incubate (e.g., 30-60 min at 30°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detection: - Radiolabel incorporation - Luminescence (ADP-Glo) Stop_Reaction->Detection Data_Analysis Data Analysis: Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Biochemical Kinase Assay Workflow.
Cell Viability/Proliferation Assay

This assay measures the effect of NUAK inhibitors on the growth and viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., PC-3, DU145) or prostate stromal cells (WPMY-1)

  • Complete cell culture medium

  • Test inhibitors dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the NUAK inhibitors or a DMSO vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • For an MTT assay, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[2][9]

  • Add the solubilization solution to dissolve the formazan crystals.[9]

  • For a WST-8 assay, add the WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-8) using a microplate reader.[9]

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Western Blot Analysis

This technique is used to detect changes in the protein levels and phosphorylation status of components in the NUAK signaling pathway following inhibitor treatment.

Materials:

  • Prostate cancer cells

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NUAK1, anti-NUAK2, anti-phospho-MYPT1, anti-YAP, anti-MYC, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat prostate cancer cells with NUAK inhibitors for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities relative to the loading control to determine changes in protein expression or phosphorylation.[1][10]

References

Safety Operating Guide

HTH-02-006 proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper Disposal and Safety Protocols for HTH-02-006

For researchers, scientists, and drug development professionals utilizing this compound, a potent and selective NUAK2 inhibitor, adherence to stringent safety and disposal procedures is paramount to ensure a safe laboratory environment and compliance with regulatory standards. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides essential, safety-focused information based on general best practices for handling chemical compounds of this nature.

Immediate Safety and Handling

Prior to handling this compound, it is crucial to consult your institution's specific safety protocols and the general guidelines for handling potent research compounds.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: If there is a risk of aerosolization or if handling large quantities of the solid compound, a properly fitted respirator may be necessary.

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

This compound Disposal Procedures

The proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure workplace safety. The following procedures are based on standard practices for the disposal of chemical waste from research laboratories.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unused or expired this compound solid compound in a clearly labeled, sealed, and chemically compatible waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this designated solid waste container.

  • Liquid Waste:

    • Solutions containing this compound (e.g., dissolved in DMSO) should be collected in a separate, labeled liquid waste container.

    • Do not mix with other incompatible waste streams.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any solvents used.

Step 2: Storage of Waste

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

Step 3: Final Disposal

  • The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.

  • The primary method for the disposal of this type of chemical waste is typically high-temperature incineration by a specialized facility.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound.

ParameterValueDescription
NUAK2 IC₅₀126 nMThe half-maximal inhibitory concentration against NUAK2 kinase.[1][2]
NUAK1 IC₅₀8 nMThe half-maximal inhibitory concentration against NUAK1 kinase.

This compound Signaling Pathway

This compound functions as an inhibitor of NUAK2, a kinase involved in the Hippo signaling pathway. By inhibiting NUAK2, this compound ultimately modulates the activity of the transcriptional co-activator YAP. The diagram below illustrates this logical relationship.

HTH_02_006_Pathway HTH This compound NUAK2 NUAK2 HTH->NUAK2 Inhibits MYPT1 Phosphorylation of MYPT1 NUAK2->MYPT1 Promotes YAP_Activity YAP/TAZ Activity MYPT1->YAP_Activity Modulates Cell_Proliferation Cell Proliferation & Tumorigenesis YAP_Activity->Cell_Proliferation Promotes

Caption: Logical workflow of this compound action on the NUAK2 signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
HTH-02-006
Reactant of Route 2
Reactant of Route 2
HTH-02-006

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.